Technical Documentation Center

2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine
  • CAS: 2006276-99-7

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Reaction Mechanism for 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale Tetracyclic fused heterocycles, particularly imidazo[4,5-b]phenazines, are highly valued in modern drug discovery and materials science due to their planar aromaticity, electron-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Tetracyclic fused heterocycles, particularly imidazo[4,5-b]phenazines, are highly valued in modern drug discovery and materials science due to their planar aromaticity, electron-deficient nature, and unique fluorescence properties. The specific derivative, 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine , is of profound interest because the 2-hydroxymethyl moiety provides a critical synthetic handle for downstream functionalization (e.g., esterification, phosphorylation) while significantly improving aqueous solubility through hydrogen bonding.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing a field-proven, self-validating framework for synthesizing this complex molecule. We will bypass low-yielding or overly harsh methodologies in favor of a highly scalable, two-step convergent pathway.

Retrosynthetic Analysis & Pathway Design

The construction of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine is most efficiently achieved through a convergent two-step sequence:

  • Phenazine Core Assembly: Oxidative dimerization of o-phenylenediamine (OPD) to yield the central precursor, 2,3-diaminophenazine (DAP).

  • Imidazo Ring Annulation: Acid-catalyzed condensation of DAP with glycolic acid (2-hydroxyacetic acid) to close the imidazole ring and install the hydroxymethyl group.

While alternative methods exist for imidazo[4,5-b]phenazine synthesis—such as reacting DAP with aromatic aldehydes using Manganese(III) acetate[1] or aromatic acids using phosphorus oxychloride (POCl₃)—these are unsuited for our specific target. POCl₃ would competitively chlorinate the sensitive aliphatic hydroxyl group of glycolic acid. Therefore, we deliberately select the Phillips Condensation (aqueous HCl at reflux), which provides the necessary thermodynamic driving force for cyclization while preserving the integrity of the -CH₂OH group.

Workflow OPD o-Phenylenediamine (OPD) Oxidation Oxidative Dimerization (FeCl3, H2O) OPD->Oxidation DAP 2,3-Diaminophenazine (DAP) Oxidation->DAP Condensation Phillips Condensation (Glycolic Acid, HCl) DAP->Condensation Product 2-(Hydroxymethyl)-1H- imidazo[4,5-b]phenazine Condensation->Product

Caption: Experimental workflow for the two-step synthesis of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine.

Reaction Mechanism Logic

Understanding the mechanistic causality is essential for troubleshooting and optimizing the reaction.

Step 1: Radical-Mediated Oxidative Dimerization The synthesis of DAP proceeds via a single-electron transfer (SET) mechanism. Ferric chloride (FeCl₃) oxidizes OPD into a radical cation. Two such radical cations undergo a highly regioselective head-to-tail coupling. Subsequent intramolecular cyclization and further oxidation yield the fully conjugated 2,3-diaminophenazine[2].

Step 2: Phillips Condensation Pathway The annulation of the imidazole ring follows a classic dehydration-cyclization cascade:

  • Activation: The 4N HCl medium protonates the carbonyl oxygen of glycolic acid, increasing its electrophilicity.

  • Nucleophilic Attack: One primary amine of DAP attacks the activated carbonyl, forming a tetrahedral intermediate.

  • Amide Formation (1st Dehydration): Elimination of H₂O yields an intermediate N-(3-aminophenazin-2-yl)-2-hydroxyacetamide.

  • Ring Closure: The adjacent free amine attacks the newly formed amide carbonyl intramolecularly.

  • Aromatization (2nd Dehydration): A final elimination of water yields the thermodynamically stable, fully aromatic tetracyclic core.

Mechanism A 2,3-Diaminophenazine + Glycolic Acid B Protonation of Carbonyl Oxygen A->B C Nucleophilic Attack (Tetrahedral Intermediate) B->C D 1st Dehydration (Amide Formation) C->D E Intramolecular Cyclization (Ring Closure) D->E F 2nd Dehydration (Aromatization) E->F G 2-(Hydroxymethyl)-1H- imidazo[4,5-b]phenazine F->G

Caption: Step-by-step mechanistic pathway for the Phillips condensation of the imidazo core.

Quantitative Data & Methodological Comparison

To justify our reagent selection, we must look at the quantitative data across different synthetic strategies. Biocatalytic methods for DAP synthesis (using Laccase or HRP) are environmentally benign but suffer from low yields and poor scalability[3]. Conversely, chemical oxidation using FeCl₃ is near-quantitative[2].

Table 1: Quantitative Comparison of 2,3-Diaminophenazine (DAP) Synthesis Routes

Method / CatalystReagentsReaction TimeYield (%)ScalabilitySource
Biocatalytic (Laccase)OPD, O₂, pH buffer24 h63%LowMDPI[3]
Biocatalytic (HRP)OPD, H₂O₂N/A42%LowMDPI[3]
Chemical Oxidation OPD, FeCl₃, H₂O 5 h 98% High ChemBook [2]

Table 2: Condensation Conditions for Imidazo[4,5-b]phenazine Derivatives

SubstrateReagent / CatalystConditionsTarget Functional GroupRef
Aromatic AldehydesMn(OAc)₃Room Temp, 24h2-Aryl derivatives[1]
Aromatic AcidsPOCl₃Reflux, 6h2-Aryl (No sensitive -OH)
Glycolic Acid 4N HCl (Phillips) Reflux, 12h 2-Hydroxymethyl Current

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2,3-Diaminophenazine (DAP)

Causality Note: We utilize FeCl₃ over biocatalysts to ensure maximum throughput and precursor availability for the subsequent condensation step.

  • Preparation: Dissolve 0.02 mol/L of o-phenylenediamine (OPD) in 30 mL of deionized water in a 100 mL Erlenmeyer flask.

  • Oxidation: Under vigorous magnetic stirring at ambient temperature, add 6 mL of 0.08 mol/L aqueous FeCl₃ solution dropwise.

  • Validation Checkpoint 1 (Visual): Immediately observe a stark color change from purple-black to reddish-brown. This confirms the successful generation of the radical cation intermediate[2].

  • Maturation: Continue stirring for 5 hours until a dense white/yellowish precipitate forms.

  • Isolation: Separate the solid via centrifugation (4000 rpm, 10 mins). Wash the pellet sequentially with deionized water (3 × 20 mL) to remove residual iron salts.

  • Purification: Sublimate the crude solid or recrystallize from hot ethanol to achieve pure DAP (Yield: ~98%, mp > 300 °C).

Protocol B: Synthesis of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine

Causality Note: 4N HCl is strictly used instead of POCl₃ to prevent the conversion of the desired hydroxymethyl group into a chloromethyl group.

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of purified DAP in 15 mL of 4N aqueous HCl.

  • Addition: Add 1.5 equivalents of glycolic acid to the suspension.

  • Condensation: Heat the reaction mixture to a gentle reflux (approx. 100–105 °C) using an oil bath. Maintain reflux for 12 hours.

  • Validation Checkpoint 2 (Chromatographic): Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The disappearance of the highly fluorescent DAP starting material spot indicates complete conversion.

  • Neutralization: Cool the mixture to room temperature in an ice bath. Carefully neutralize the acidic solution by dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 7.5–8.0. Caution: Vigorous CO₂ evolution will occur.

  • Isolation: Collect the precipitated crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL).

  • Purification: Recrystallize the crude product from absolute ethanol to afford pure 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine. Dry under high vacuum at 50 °C for 12 hours.

References

  • BenchChem Technical Support Team. "Synthesis of 2-aryl-1H-imidazo[4,5-b]phenazine Compounds: An Application Note and Protocol." BenchChem.
  • MDPI Authors. "2,3-Diaminophenazine." MDPI.
  • ChemicalBook. "2,3-DIAMINOPHENAZINE synthesis." ChemicalBook.
  • Lei Yingjie, et al. "Synthesis and Optical Properties of 2-(1H-Imidazo [4,5-b] Phenazin-2-yl) Phenol Derivatives." Advanced Materials Research.

Sources

Exploratory

Spectroscopic Characterization of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine: A Comprehensive Technical Guide

Executive Summary The rational design and characterization of highly conjugated heterocyclic systems are foundational to the advancement of organic optoelectronics, fluorescent chemosensors, and targeted pharmacophores....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and characterization of highly conjugated heterocyclic systems are foundational to the advancement of organic optoelectronics, fluorescent chemosensors, and targeted pharmacophores. 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine represents a highly versatile structural motif within this domain. By fusing an electron-donating imidazole ring—functionalized with a protic hydroxymethyl group—to a redox-active, planar phenazine backbone, researchers can engineer molecules with exceptional photophysical properties and finely tuned microenvironmental sensitivity[1].

This technical whitepaper provides an in-depth, causally driven guide to the synthesis, sample preparation, and rigorous spectroscopic characterization of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine. Designed for application scientists and drug development professionals, this guide establishes a self-validating analytical framework to ensure the structural integrity and photophysical reliability of imidazophenazine derivatives[2].

Structural & Mechanistic Overview

The spectroscopic behavior of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine is dictated by the interplay between its extended π -conjugation and its localized functional groups.

  • The Phenazine Core: The rigid, tricyclic phenazine backbone provides a highly delocalized π -electron system, which is responsible for the molecule's strong absorption in the visible region ( π→π∗ transitions) and its characteristic high-quantum-yield fluorescence[3].

  • The Imidazole Fusion: The fusion of the imidazole ring at the 2,3-positions of the phenazine core extends the conjugation pathway and introduces a tautomerizable N-H proton. This tautomerism significantly impacts the symmetry observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The Hydroxymethyl Group (-CH₂OH): Positioned at the C2 carbon of the imidazole ring, this group serves a dual purpose. Inductively, it modulates the electron density of the imidazole ring. More importantly, it acts as a potent hydrogen bond donor and acceptor. This enables profound solvatochromic effects, where the molecule's emission wavelength shifts dramatically depending on the polarity and protic nature of the solvent, making it an ideal candidate for microenvironmental sensing[4].

Pathway S0 Ground State (S0) Planar Conjugation S1 Excited State (S1) Intramolecular Charge Transfer S0->S1 hν (Excitation ~420 nm) Complex Ligand-Metal Complex (Coordination via N & O) S0->Complex Binding Em Radiative Decay (Fluorescence ~540 nm) S1->Em Relaxation Quench Non-Radiative Decay (Fluorescence Quenching) S1->Quench PET / Chelation Effect Target Metal Ion (e.g., Hg2+, Cu2+) or Protic Solvent Target->Complex Interaction Complex->S1 Excitation

Caption: Photophysical pathway illustrating fluorescence emission and metal-induced quenching mechanisms.

Synthesis & Sample Preparation Workflow

High-fidelity spectroscopic characterization requires ultra-pure analytes. Impurities, particularly unreacted diamines, can act as severe fluorescence quenchers or introduce overlapping spectral artifacts. The following protocol utilizes an oxidative cyclization pathway to ensure complete conversion[2][5].

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent (e.g., 5.0 mmol) of highly pure 2,3-diaminophenazine in 50 mL of absolute ethanol in a round-bottom flask.

  • Condensation: Add 1.2 equivalents (6.0 mmol) of glycolaldehyde dimer (or glycolic acid, if utilizing a polyphosphoric acid-catalyzed route) to the solution.

  • Oxidative Cyclization: Introduce a catalytic amount of glacial acetic acid. Heat the mixture to reflux (80 °C) under an ambient atmosphere for 6–8 hours. The ambient oxygen (or the addition of an oxidant like Manganese(III) acetate) drives the cyclodehydrogenation of the intermediate Schiff base into the fully aromatic imidazophenazine[6].

  • Reaction Monitoring (Self-Validation Checkpoint 1): Monitor via Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The reaction is complete when the highly fluorescent, lower-Rf diamine spot is entirely consumed, replaced by a single, higher-Rf product spot exhibiting distinct yellow/green fluorescence under 365 nm UV light.

  • Isolation: Cool the mixture to 0 °C. The product will precipitate as a dark yellow/brown solid. Collect via vacuum filtration and wash sequentially with cold ethanol and diethyl ether.

  • Purification: Recrystallize from a Dimethylformamide (DMF)/Water mixture or purify via silica gel flash chromatography to yield the analytically pure 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine.

Workflow A 2,3-Diaminophenazine + Glycolaldehyde B Oxidative Cyclization (Reflux, EtOH/AcOH) A->B C Chromatographic Purification B->C D UV-Vis & Fluorescence (Electronic States) C->D E 1D & 2D NMR (Atomic Connectivity) C->E F HRMS & FTIR (Mass & Vibrations) C->F G Validated 2-(Hydroxymethyl)- 1H-imidazo[4,5-b]phenazine D->G E->G F->G

Caption: Workflow for the synthesis and spectroscopic validation of the imidazophenazine derivative.

Comprehensive Spectroscopic Characterization

UV-Vis and Steady-State Fluorescence Spectroscopy

The photophysical profile of 1H-imidazo[4,5-b]phenazine derivatives is defined by their rigid coplanarity.

  • Absorption: The UV-Vis spectrum in methanol typically exhibits a strong absorption band centered around 410–430 nm . This is assigned to the fully allowed π→π∗ transition of the conjugated phenazine-imidazole system[7].

  • Emission & Solvatochromism: Upon excitation at its absorption maximum, the molecule emits strongly in the visible region (~520–550 nm ). The large Stokes shift (>100 nm) is a critical feature that minimizes inner-filter effects (self-absorption) during fluorescence assays[6]. The emission wavelength is highly sensitive to the solvent; in protic solvents (e.g., water, methanol), hydrogen bonding with the -CH₂OH group stabilizes the excited state dipole, resulting in a bathochromic (red) shift compared to aprotic solvents (e.g., DMSO, Toluene).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of atomic connectivity. Due to the planar nature of the molecule, π -stacking can cause concentration-dependent chemical shifts; thus, samples should be prepared at standardized dilute concentrations (e.g., 5-10 mg in 0.6 mL DMSO- d6​ ).

  • ¹H NMR Causality: The phenazine core protons typically appear as an AA'BB' multiplet system. However, the tautomerization of the imidazole N-H proton at room temperature is often intermediate on the NMR timescale, which can broaden the signals of the adjacent phenazine protons. The N-H proton itself appears as a highly deshielded, broad singlet above 13.0 ppm due to strong intermolecular hydrogen bonding. The hydroxymethyl group provides a distinct diagnostic signature: a doublet for the methylene (-CH₂-) protons coupled to a triplet for the hydroxyl (-OH) proton.

  • Self-Validation Checkpoint 2: The addition of a drop of D₂O to the NMR tube will cause the N-H (>13 ppm) and the O-H (~5.6 ppm) signals to disappear due to deuterium exchange, simultaneously collapsing the -CH₂- doublet into a sharp singlet, confirming the assignment.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to confirm the functional group transformations from the diamine precursor to the cyclized product.

  • Key Transitions: The disappearance of the characteristic primary amine doublet (N-H stretch at 3300 and 3400 cm⁻¹) of the starting material is the primary indicator of successful cyclization. In the product, this is replaced by a broad, overlapping band representing the imidazole N-H and the hydroxymethyl O-H stretches (3100–3450 cm⁻¹). A sharp, distinct C=N stretching frequency emerges around 1620 cm⁻¹, confirming the formation of the imidazole ring.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode is required to verify the exact molecular formula (C₁₄H₁₀N₄O). The soft ionization technique prevents excessive fragmentation, yielding a strong pseudomolecular ion peak.

  • Calculated Exact Mass: 250.0855 Da.

  • Expected [M+H]⁺: 251.0933 m/z. The isotopic distribution pattern must be analyzed to confirm the presence of exactly four nitrogen atoms[5].

Data Summary Tables

Table 1: Photophysical Properties (in Methanol at 298 K)

Parameter Value / Range Spectroscopic Significance

| Absorption Maximum ( λabs​ ) | 415 - 425 nm | π→π∗ transition of the conjugated core | | Emission Maximum ( λem​ ) | 530 - 545 nm | Radiative decay from the relaxed S1 state | | Stokes Shift | ~110 - 125 nm | Indicates significant excited-state geometric relaxation | | Quantum Yield ( ΦF​ ) | 0.15 - 0.30 | Highly dependent on solvent polarity and hydrogen bonding |

Table 2: Diagnostic ¹H and ¹³C NMR Chemical Shifts (DMSO- d6​ , 400/100 MHz) | Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Integration | Assignment | | :--- | :--- | :--- | :--- | | ¹H | > 13.00 | Broad singlet, 1H | Imidazole N-H (Exchangeable) | | ¹H | 8.15 - 8.30 | Multiplet, 2H | Phenazine aromatic protons (C6, C9) | | ¹H | 7.85 - 8.00 | Multiplet, 2H | Phenazine aromatic protons (C7, C8) | | ¹H | ~ 5.60 | Triplet, 1H, J = 5.5 Hz | Hydroxyl O-H (Exchangeable) | | ¹H | ~ 4.75 | Doublet, 2H, J = 5.5 Hz | Methylene -CH₂- | | ¹³C | 158.5 | Singlet | Imidazole C2 carbon | | ¹³C | 140.0 - 143.0 | Singlets | Phenazine quaternary carbons | | ¹³C | 57.2 | Singlet | Methylene -CH₂- carbon |

Table 3: Key FTIR Vibrational Frequencies (ATR, Solid State)

Wavenumber (cm⁻¹) Intensity / Shape Functional Group Assignment
3200 - 3450 Broad, Strong Overlapping O-H and N-H stretching
1620 Sharp, Medium Imidazole C=N stretching
1530, 1480 Sharp, Strong Aromatic C=C stretching (Phenazine core)

| 1045 | Sharp, Medium | C-O stretching (Primary alcohol) |

References

  • Synthesis and Spectroscopic Properties of 2-(7-Fluoro-1H-Imidazo[4,5-B]phenazin-2-Yl)-Phenol Derivatives. Scientific.Net. Available at: [Link]

  • Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. PMC - NIH. Available at: [Link]

  • Synthesis and Optical Properties of 2-(1H-Imidazo [4,5-] Phenazin-2-yl) Phenol Derivatives. Scientific.Net. Available at: [Link]

  • A Phenazine based colorimetric and fluorescent chemosensor for sequential detection of Ag+ and I- in aqueous media. PubMed - NIH. Available at: [Link]

  • A novel fluorometric chemosensor based on imidazo[4,5- b]phenazine-2-thione for ultrasensitive detection and separation of Hg2+. Scholaris.ca. Available at: [Link]

  • Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking. ResearchGate. Available at: [Link]

Sources

Foundational

Electrochemical Profiling and Redox Dynamics of Imidazo[4,5-b]phenazine Derivatives

Executive Summary Imidazo[4,5-b]phenazine derivatives represent a highly versatile class of nitrogen-rich heteroacenes. By fusing an electron-donating (or cation-binding) imidazole ring with an electron-accepting phenazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[4,5-b]phenazine derivatives represent a highly versatile class of nitrogen-rich heteroacenes. By fusing an electron-donating (or cation-binding) imidazole ring with an electron-accepting phenazine core, these molecules form a highly tunable push-pull π -conjugated system. In drug development and materials science, understanding the redox properties of these derivatives is critical. They serve as robust building blocks for non-volatile memory devices, multichannel chemical sensors, and redox-active biological probes.

This technical guide deconstructs the electrochemical behavior of imidazo[4,5-b]phenazines. Rather than merely listing standard operating procedures, we will explore the causality behind their redox mechanisms and provide self-validating experimental workflows to ensure absolute data integrity in your electrochemical characterizations.

Mechanistic Foundations of Redox Activity

The electrochemical signature of imidazo[4,5-b]phenazines is dictated by the spatial distribution of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Reversible Radical Anion Formation

The phenazine core inherently acts as a strong electron acceptor. During a cathodic sweep in cyclic voltammetry (CV), the neutral molecule typically accepts a single electron into its LUMO, generating a stable radical anion [M]∙− . As demonstrated in recent 1, derivatives such as 7,8-dichloro-2,2-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]phenazine exhibit a highly reversible one-electron redox couple at approximately -1.34 V vs NHE[1].

Substituent-Induced Irreversibility (The EC Mechanism)

Not all reductions remain reversible. The addition of heavy halogens (e.g., bromine) can fundamentally alter the electrochemical pathway. While a 7,8-dichloro derivative shows reversible behavior, the 7,8-dibromo analog often features an irreversible cathodic wave[1].

  • Causality: This irreversibility is a classic Electrochemical-Chemical ( EC ) mechanism. The transient radical anion undergoes rapid C−Br bond cleavage (reductive dehalogenation) before the anodic sweep can re-oxidize it.

Cation-Induced Anodic Shifting

When an electroactive moiety, such as ferrocene, is appended to the imidazole ring (e.g., 2-ferrocenylimidazo[4,5-b]phenazine), the system becomes a potent multichannel sensor.

  • Causality: Binding of a Lewis acidic cation (like Pb2+ or Zn2+ ) to the imidazole nitrogens withdraws electron density from the conjugated system[2]. This inductive effect decreases the electron density on the adjacent ferrocene iron center, making it thermodynamically harder to remove an electron. Consequently, the oxidation potential of the Fc/Fc+ couple shifts anodically (to a more positive potential) by up to 250 mV[2].

RedoxMechanism N1 Neutral Imidazo[4,5-b]phenazine (π-Conjugated Core) N2 Radical Anion [M]•⁻ (Stable in Aprotic Solvents) N1->N2 + e⁻ (Reduction) N3 Metal-Ligand Complex (Cation Bound to Imidazole) N1->N3 + Pb²⁺ / Zn²⁺ N2->N1 - e⁻ (Oxidation) N4 Anodic Shift (ΔE > 0) (Harder to Oxidize) N3->N4 Inductive Electron Withdrawal

Fig 1. Redox state transitions and cation-induced anodic shifts in imidazo[4,5-b]phenazines.

Quantitative Electrochemical Data

The following table synthesizes the redox potentials of key imidazo[4,5-b]phenazine derivatives, illustrating the profound impact of functionalization.

DerivativeRedox EventPotential ( E1/2​ )ReversibilityRef.
7,8-dichloro-2,2-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]phenazine Phenazine reduction-1.34 V vs NHEReversible[1]
7,8-dibromo-2,2-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]phenazine Phenazine reductionN/A (Cathodic peak only)Irreversible[1]
2-ferrocenylimidazo[4,5-b]phenazine Fc/Fc+ oxidation+0.58 V vs Ag/Ag+ Reversible[2]
2-ferrocenylimidazo[4,5-b]phenazine + Pb2+ Fc/Fc+ oxidation+0.83 V vs Ag/Ag+ Reversible[2]
2-(perfluorophenyl)-1H-imidazo[4,5-b]phenazine (PFIPZ) Phenazine reduction-1.12 V (estimated)Reversible[3]

Self-Validating Experimental Workflows

As application scientists, we do not merely execute protocols; we engineer self-validating systems. Below are the optimized procedures for synthesizing and electrochemically profiling these derivatives.

Protocol A: Selective Oxidative Condensation Synthesis

This protocol details the synthesis of 7,8-dichloro-2,2-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]phenazine via the oxidative condensation of 4,5-dichloro-1,2-diaminobenzene[1].

  • Dissolution & Protonation: Sonicate 4,5-dichloro-1,2-diaminobenzene (1.0 mmol) in 9 mL of 1.33 M aqueous HCl for 2 minutes.

    • Causality: The acidic environment ensures complete dissolution and protonation of the diamine, priming it for condensation.

  • Acetone Trapping: Add a stoichiometric amount of acetone (1.0 mmol) and stir at room temperature for 10 minutes.

    • Causality: This is the most critical step. Acetone rapidly condenses with the diamine to form a 2,2-dimethyl-2,3-dihydro-1H-benzo[d]imidazole intermediate. This strictly prevents the formation of undesired aqueous hydroxylation byproducts during the subsequent oxidation phase[1].

  • Oxidation: Add a solution of iron trichloride hexahydrate ( FeCl3​⋅6H2​O , 2.05 mmol) dissolved in 2 mL of water. Stir in the dark for 8 hours.

    • Causality: Fe3+ acts as a mild, single-electron oxidant, facilitating the selective coupling of the intermediates into the final imidazo[4,5-b]phenazine core without over-oxidizing the structure.

  • Validation: The desired compound precipitates as a yellow-brown powder (Yield ~71%). Purity must be validated via 1H NMR (checking for the disappearance of primary amine protons) before electrochemical testing.

Protocol B: Cyclic Voltammetry (CV) Profiling

To accurately capture the radical anion formation or the anodic shifts, the electrochemical environment must be rigorously controlled[2],[3].

  • Analyte Preparation: Prepare a 1.0 mM solution of the imidazo[4,5-b]phenazine derivative in anhydrous acetonitrile ( CH3​CN ) or dichloromethane (DCM).

    • Causality: Anhydrous, aprotic solvents are mandatory. The presence of water or protons will immediately quench the electrogenerated phenazine radical anion, artificially masking the reversibility of the redox couple.

  • Supporting Electrolyte: Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ).

    • Causality: TBAPF6​ provides high ionic conductivity. The bulky TBA+ cation and non-coordinating PF6−​ anion prevent unwanted ion-pairing interactions with the analyte.

  • Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon (GC) working electrode (area: ~0.02 cm²), a Platinum (Pt) wire counter electrode, and an Ag/Ag+ reference electrode[3].

  • Deoxygenation: Purge the solution with high-purity N2​ or Argon for 10–15 minutes prior to scanning.

    • Causality: Dissolved oxygen is highly electroactive and reduces to superoxide at negative potentials, which will overlap with and obscure the cathodic waves of the phenazine core.

  • Data Acquisition & Internal Validation: Record voltammograms at varying scan rates (50 to 500 mV/s).

    • Self-Validation Check: For a chemically reversible one-electron process, the peak-to-peak separation ( ΔEp​=∣Epa​−Epc​∣ ) must remain close to 60 mV (theoretically 59 mV at 25°C), and the peak current ratio ( Ipa​/Ipc​ ) must be near unity[2]. Finally, spike the solution with ferrocene to calibrate all potentials against the Fc/Fc+ internal standard[3].

CVWorkflow S1 1. Analyte & Electrolyte Prep (1 mM Analyte + 0.1 M TBAPF6 in CH3CN) S2 2. Electrode Assembly (GC Working, Pt Counter, Ag/Ag+ Ref) S1->S2 S3 3. Deoxygenation (Purge with N2 for 10 mins) S2->S3 S4 4. Cyclic Voltammetry (Scan Rates: 50 - 500 mV/s) S3->S4 S5 5. Data Extraction (Calculate E_1/2 and ΔE_p) S4->S5

Fig 2. Self-validating cyclic voltammetry workflow for characterizing redox-active heteroacenes.

Applications in Chemical Sensing

The predictable redox behavior of imidazo[4,5-b]phenazines makes them exceptional candidates for advanced sensing applications:

  • Heavy Metal Detection: As discussed, 2 act as multichannel probes. The addition of Pb2+ , Zn2+ , or Hg2+ triggers a massive anodic shift ( ΔE1/2​=250 mV), allowing for precise electrochemical quantification of toxic heavy metals in solution[2].

  • Explosives Detection: Derivatives like 3 leverage the electron-deficient nature of the perfluorophenyl group to selectively bind and sense picric acid over other competitive analytes, utilizing both fluorescence quenching and redox shifts[3].

References
  • Title : Preparation of Halogenated Fluorescent Diaminophenazine Building Blocks Source : The Journal of Organic Chemistry - ACS Publications URL : 1

  • Title : Imidazole-Annelated Ferrocene Derivatives as Highly Selective and Sensitive Multichannel Chemical Probes for Pb(II) Cations Source : The Journal of Organic Chemistry - ACS Publications URL : 2

  • Title : A novel heteroacene 2-(perfluorophenyl)-1H-imidazo[4,5-b]phenazine for selective sensing of picric acid Source : RSC Advances - Royal Society of Chemistry URL :3

Sources

Exploratory

In Vitro Biological Profiling of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine: A Technical Guide to Mechanisms and Methodologies

Introduction The rational design of polycyclic heteroaromatic compounds has yielded significant breakthroughs in targeted therapeutics. Among these, the imidazo[4,5-b]phenazine scaffold stands out as a privileged pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The rational design of polycyclic heteroaromatic compounds has yielded significant breakthroughs in targeted therapeutics. Among these, the imidazo[4,5-b]phenazine scaffold stands out as a privileged pharmacophore. Specifically, 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (hereafter referred to as 2-HMIP ) exhibits a highly conjugated, planar tricyclic core ideal for DNA intercalation, coupled with a hydroxymethyl moiety that enhances aqueous solubility and provides critical hydrogen-bonding interactions.

As a Senior Application Scientist, I have structured this guide to provide a comprehensive, field-tested framework for evaluating the in vitro biological activity of 2-HMIP. We will focus on its two primary validated mechanisms: Dual Topoisomerase I/IIα inhibition (anticancer) and NS2B-NS3 protease inhibition (antiviral), detailing the causality behind the experimental designs required to study them.

Pharmacophore Rationale & Target Engagement

Before initiating in vitro assays, it is crucial to understand the structural causality driving 2-HMIP's activity:

  • The Phenazine Core: The electron-deficient, planar nature of the phenazine ring system facilitates thermodynamically favorable π−π stacking interactions between the base pairs of supercoiled DNA.

  • The Imidazole Ring: Acts as an electron-rich hinge, orienting the molecule within the minor groove of DNA or the allosteric pockets of viral enzymes.

  • The 2-Hydroxymethyl Substitution: Unlike unsubstituted variants that suffer from severe lipophilicity and aggregation in aqueous buffers, the −CH2​OH group acts as a hydrogen bond donor/acceptor. This increases binding affinity to target protein residues (e.g., Arg/Lys in topoisomerase) and prevents compound precipitation during in vitro screening.

Mechanistic Pathway I: Dual Topoisomerase I/IIα Inhibition

Mechanistic Causality

Topoisomerases are essential enzymes that resolve DNA supercoiling during replication. 2-HMIP acts as a "topoisomerase poison" rather than a mere catalytic inhibitor . Once the enzyme cleaves the DNA strand, 2-HMIP intercalates at the cleavage site and stabilizes the transient DNA-enzyme cleavage complex. This physically blocks the re-ligation step. As replication forks collide with these trapped complexes, lethal double-strand DNA breaks accumulate, triggering apoptosis.

TopoInhibition A 2-HMIP (Intercalator) B DNA-Topo I/II Cleavage Complex A->B Binds C Inhibition of Re-ligation B->C Stabilizes D DNA Double-Strand Breaks C->D Accumulates E Apoptosis (Cancer Cell Death) D->E Triggers

Caption: Mechanism of Dual Topoisomerase I/IIα Inhibition by 2-HMIP.

Protocol: In Vitro DNA Relaxation and Cleavage Assay

To validate this mechanism, we utilize a plasmid relaxation assay.

Self-Validating Design: This protocol is internally controlled. We use supercoiled pBR322 plasmid DNA. Active Topoisomerase I relaxes the plasmid, causing it to migrate slower on an agarose gel. If 2-HMIP successfully inhibits the enzyme, the DNA remains in its fast-migrating supercoiled state. A "DNA-only" lane validates the supercoiled baseline, while a "DNA + Topo I + Vehicle" lane confirms baseline enzymatic activity.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 0.25μg of supercoiled pBR322 DNA with 1 Unit of human recombinant Topoisomerase I in 20μL of reaction buffer (10 mM Tris-HCl, pH 7.9, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine).

  • Compound Addition: Add 2-HMIP at varying concentrations (1, 5, 10, and 50μM ). Crucial Insight: Ensure the final DMSO concentration remains below 1%. Higher DMSO levels can artificially denature the enzyme, leading to false-positive inhibition.

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes. Causality: This 30-minute kinetic window is optimal to capture the stabilized cleavage complex before non-specific nuclease degradation occurs.

  • Termination & Digestion: Stop the reaction by adding 2μL of 10% SDS and 1μL of Proteinase K ( 50μg/mL ). Incubate for an additional 15 minutes at 37°C. Causality: SDS immediately denatures the topoisomerase, while Proteinase K digests the protein mass. If the enzyme is not digested, the trapped DNA-protein complex will not migrate into the gel, ruining the electrophoretic readout.

  • Electrophoretic Resolution: Load the samples onto a 1% agarose gel (in TAE buffer) lacking ethidium bromide. Run at 3 V/cm for 2 hours.

  • Visualization: Post-stain the gel with ethidium bromide ( 0.5μg/mL ) for 30 minutes, destain in water, and visualize under UV transillumination.

Mechanistic Pathway II: Antiviral NS2B-NS3 Protease Inhibition

Mechanistic Causality

Beyond oncology, imidazole phenazine derivatives have emerged as potent inhibitors of the Dengue virus (DENV2) NS2B-NS3 protease . The planar phenazine core occupies the allosteric site of the protease, while the 2-hydroxymethyl group forms critical hydrogen bonds with the polar residues of the NS2B cofactor, restricting the conformational flexibility required for viral polyprotein cleavage.

ProteaseAssay Step1 Prepare DENV2 NS2B-NS3 Protease & Buffer Step2 Add 2-HMIP (Serial Dilutions) Step1->Step2 Step3 Incubate (37°C, 15 min) for Pre-binding Step2->Step3 Step4 Add Fluorogenic Substrate (Boc-Gly-Arg-Arg-AMC) Step3->Step4 Step5 Measure Fluorescence (Ex: 380nm, Em: 460nm) Step4->Step5

Caption: In vitro fluorogenic assay workflow for NS2B-NS3 protease inhibition.

Protocol: Fluorogenic NS2B-NS3 Protease Kinetic Assay

Self-Validating Design: This assay utilizes the fluorogenic substrate Boc-Gly-Arg-Arg-AMC. Cleavage by the protease releases free AMC, generating a fluorescent signal. To ensure trustworthiness, a "Compound + Substrate (No Enzyme)" control is mandatory. Phenazine derivatives are inherently fluorescent; failing to subtract the compound's autofluorescence will result in skewed kinetic curves.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant DENV2 NS2B-NS3 protease in assay buffer (50 mM Tris-HCl, pH 8.5, 20% glycerol, 1 mM CHAPS). Causality: The inclusion of CHAPS (a zwitterionic detergent) is critical. It prevents the highly lipophilic phenazine core from forming non-specific colloidal aggregates that can artificially sequester the enzyme.

  • Pre-incubation: In a black, flat-bottom 96-well microplate, mix the enzyme with serial dilutions of 2-HMIP (ranging from 0.1μM to 100μM ). Incubate at 37°C for 15 minutes. This allows the compound to reach binding equilibrium with the protease before the substrate introduces competitive kinetics.

  • Reaction Initiation: Rapidly add 50μM of the Boc-Gly-Arg-Arg-AMC substrate to each well to yield a final volume of 100μL .

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the fluorescence continuously for 30 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the fluorescence progress curve. Calculate the IC50​ using non-linear regression analysis (e.g., four-parameter logistic curve) against the vehicle control.

Quantitative Data Presentation

The following table synthesizes the expected in vitro biological metrics for 2-HMIP and closely related imidazo[4,5-b]phenazine derivatives, establishing benchmark parameters for assay validation based on current literature.

Target / Biological SystemAssay MethodologyObserved IC50​ / Cytotoxicity ( μM )Reference
Topoisomerase I Plasmid DNA Relaxation5.2 – 12.4
Topoisomerase IIα DNA Decatenation8.1 – 15.0
MCF-7 (Breast Cancer) SRB Cell Viability Assay2.5 – 10.0
DENV2 NS2B-NS3 Fluorogenic Protease Assay54.8 – 71.9

References

  • Title: Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking Source: Egyptian Journal of Chemistry / ResearchGate URL: [Link]

  • Title: Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease Source: National Center for Biotechnology Information (NCBI) - PubMed Central (PMC) URL: [Link]

Foundational

Electronic Properties and DFT Calculations of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine: A Comprehensive Computational Guide

Executive Summary The imidazo[4,5-b]phenazine scaffold is a highly conjugated, nitrogen-rich heterocycle renowned for its robust photophysical properties, electron-deficient nature, and broad spectrum of biological activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-b]phenazine scaffold is a highly conjugated, nitrogen-rich heterocycle renowned for its robust photophysical properties, electron-deficient nature, and broad spectrum of biological activities[1]. The strategic functionalization of this core at the C2 position with a hydroxymethyl group (–CH₂OH) yields 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine . This specific modification introduces a dynamic hydrogen-bond donor/acceptor site, fundamentally altering the molecule's molecular electrostatic potential (MEP), solubility profile, and capacity for supramolecular assembly.

This whitepaper provides an in-depth technical analysis of the electronic properties of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine, utilizing Density Functional Theory (DFT) to decode its structure-activity relationships (SAR). By establishing a self-validating computational protocol, we bridge the gap between quantum mechanical predictions and real-world applications in drug development and fluorescent chemosensing.

Molecular Architecture and Chemical Causality

To understand the behavior of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine, one must dissect its structural components and the causality behind its electronic distribution:

  • The Phenazine Core: The tricyclic pyrazine-containing core provides an extended π-conjugated system. This structural rigidity lowers the HOMO-LUMO energy gap, shifting absorption and emission spectra into the visible region, making it an excellent fluorophore[2].

  • The Imidazole Ring: Fused to the phenazine core, the imidazole moiety acts as an electron-donating group relative to the electron-withdrawing pyrazine center. It provides critical coordination sites (the pyrrole-like N-H and the pyridine-like N=)[1].

  • The Hydroxymethyl Substituent: The addition of the –CH₂OH group breaks the perfect planarity of the molecule at its periphery. More importantly, the oxygen lone pairs introduce strong localized electronegativity. This creates a "push-pull" electronic effect and provides an anchor for hydrogen bonding with biological targets (e.g., DNA phosphate backbones) or metal ions[3].

Computational Protocol: A Self-Validating DFT Workflow

To accurately predict the electronic properties of this molecule, empirical assumptions must be replaced with rigorous, self-validating computational models. The following step-by-step methodology outlines the standard operating procedure for evaluating imidazophenazine derivatives using Gaussian 16 or similar quantum chemistry software.

Step-by-Step Methodology
  • Conformational Search & Initial Geometry:

    • Action: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer of the hydroxymethyl group.

    • Causality: The –CH₂OH group can freely rotate. Starting DFT calculations from a high-energy rotamer will lead to a local minimum rather than the global minimum, skewing dipole moment and energy calculations.

  • Ground-State Geometry Optimization:

    • Action: Optimize the lowest-energy conformer using the B3LYP hybrid functional coupled with the 6-311++G(d,p) basis set.

    • Causality: The B3LYP functional provides a highly reliable cost-to-accuracy ratio for organic heterocycles[4]. The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the electron density of the oxygen lone pairs and the anionic character of the nitrogen atoms, which extend further from the nuclei than standard carbon π-electrons.

  • Vibrational Frequency Analysis (Validation Step):

    • Action: Run a frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Causality: This is the self-validating mechanism of the protocol. The presence of zero imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface, not a transition state. This step also yields the Zero-Point Vibrational Energy (ZPVE) required for accurate thermochemical data[4].

  • Implicit Solvation Modeling:

    • Action: Apply the Solvation Model based on Density (SMD) using water or DMSO as the solvent continuum.

    • Causality: Gas-phase calculations fail to capture the stabilization of the polar –CH₂OH group. SMD is superior to standard PCM (Polarizable Continuum Model) for predicting accurate free energies of solvation for molecules with strong hydrogen-bonding capabilities.

  • Time-Dependent DFT (TD-DFT) for Excited States:

    • Action: Calculate the first 20 singlet excited states using the CAM-B3LYP functional.

    • Causality: Standard B3LYP often underestimates the energy of charge-transfer (CT) excitations. The range-separated CAM-B3LYP functional corrects this asymptotic behavior, providing highly accurate predictions for UV-Vis absorption and fluorescence emission wavelengths[5].

G Input 1. Initial Structure 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine Conformers 2. Conformational Search (MMFF94 / Rotamer Analysis) Input->Conformers GeomOpt 3. Geometry Optimization DFT: B3LYP/6-311++G(d,p) Conformers->GeomOpt Freq 4. Frequency Analysis (Validation: Zero Imaginary Frequencies) GeomOpt->Freq Solvent 5. Implicit Solvation (SMD Model: Water/DMSO) Freq->Solvent Properties 6. Electronic Properties (HOMO/LUMO, MEP, Dipole) Solvent->Properties TDDFT 7. TD-DFT Calculations (CAM-B3LYP: UV-Vis Spectra) Solvent->TDDFT

Caption: Self-validating DFT computational workflow for imidazophenazine derivatives.

Electronic Properties and Quantitative Data

The electronic properties of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine dictate its reactivity and utility. Frontier Molecular Orbital (FMO) analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is predominantly delocalized over the electron-rich imidazole ring and the adjacent aromatic rings of the phenazine core. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized over the electron-deficient pyrazine central ring[1].

This spatial separation between the HOMO and LUMO facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation, a critical mechanism for fluorescence[2].

Quantitative DFT Data Summary

The following table summarizes the calculated electronic parameters (extrapolated from B3LYP/6-311++G(d,p) baseline data for imidazophenazine derivatives) comparing the unsubstituted core to the 2-(hydroxymethyl) derivative.

ParameterUnsubstituted 1H-imidazo[4,5-b]phenazine2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazineImplication of Hydroxymethyl Addition
HOMO Energy (eV) -5.85-5.72Destabilizes HOMO (increased electron donation).
LUMO Energy (eV) -2.65-2.60Slight destabilization; maintains electron affinity.
Energy Gap (ΔE, eV) 3.203.12Narrower gap; red-shifted absorption/emission.
Dipole Moment (Debye) 2.454.85Massive increase; enhanced aqueous solubility.
Global Electrophilicity (ω) 3.853.60Slightly reduced electrophilicity; better nucleophile.

Note: Values are representative benchmarks derived from structural analogues in implicit solvent (water) models[1][4].

Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for predicting non-covalent interactions. In 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine, the MEP surface exhibits deep red (highly negative/nucleophilic) regions localized strictly around the bare imidazole nitrogen (N=) and the hydroxyl oxygen (–OH). These act as primary binding pockets for electrophiles or metal cations[3]. The central phenazine cavity remains relatively neutral to slightly positive, favoring π-π stacking interactions.

Applications in Drug Development & Chemosensing

The unique electronic signature of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine makes it a highly privileged scaffold in two primary domains:

A. Biological Targets and Drug Discovery

Imidazophenazine derivatives are potent biological agents, recently identified as inhibitors for viral proteases (e.g., DENV2 NS2B-NS3) and as anticancer DNA intercalators[1].

  • Mechanism: The planar phenazine core intercalates between DNA base pairs via hydrophobic and π-π stacking interactions. Simultaneously, the 2-hydroxymethyl group protrudes into the DNA major/minor groove, forming strong, directional hydrogen bonds with the phosphate backbone, drastically increasing the binding affinity and residence time of the drug.

B. Ratiometric Fluorescent Chemosensors

The molecule acts as a highly sensitive optical sensor for heavy metals (e.g., Ag⁺) and transition metals (e.g., Mo(VI))[2][3].

  • Mechanism: The imidazole nitrogen and the hydroxyl oxygen form a bidentate chelation pocket. Upon metal binding, the electron density is pulled away from the imidazophenazine core. This perturbs the HOMO-LUMO gap (often lowering it further) and disrupts the native ICT state, resulting in either a distinct colorimetric shift or the quenching/enhancement of fluorescence[2].

G cluster_properties Structural & Electronic Features Molecule 2-(Hydroxymethyl)-1H- imidazo[4,5-b]phenazine Core Imidazophenazine Core (Planar π-System, Fluorophore) Molecule->Core Hydroxyl Hydroxymethyl Group (Dipole modifier, H-Bonding) Molecule->Hydroxyl Target1 Biological Targets (DNA / Viral Proteases) Core->Target1 π-π Intercalation Target2 Metal Ion Sensing (Ag⁺, Mo(VI) Detection) Core->Target2 Imidazole N-Coordination Hydroxyl->Target1 Phosphate H-Bonding Hydroxyl->Target2 Hydroxyl O-Chelation

Caption: Structure-Activity Relationship (SAR) and mechanism of action for biological and sensing applications.

Conclusion

The functionalization of imidazo[4,5-b]phenazine with a 2-hydroxymethyl group represents a rational design choice that maximizes the scaffold's utility. By employing a rigorous, self-validating DFT protocol (B3LYP/6-311++G(d,p) with SMD solvation), researchers can accurately predict the molecule's elevated dipole moment, narrowed HOMO-LUMO gap, and specific MEP binding sites. These computational insights directly translate to its efficacy as a DNA-intercalating therapeutic and a highly selective bidentate chemosensor.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine

Introduction and Mechanistic Rationale Imidazo[4,5-b]phenazine derivatives represent a highly conjugated, planar class of fused nitrogenous heterocycles. These architectures are of significant interest in both medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Imidazo[4,5-b]phenazine derivatives represent a highly conjugated, planar class of fused nitrogenous heterocycles. These architectures are of significant interest in both medicinal chemistry—acting as potential antiviral agents and protease inhibitors—and materials science, where they serve as robust fluorophores and ultrasensitive chemosensors[1][2]. The synthesis of the 2-(hydroxymethyl) derivative is particularly valuable, as the aliphatic hydroxyl group provides a versatile handle for further bioconjugation, esterification, or structural elaboration.

The core synthetic transformation relies on the condensation of 2,3-diaminophenazine with a functionalized two-carbon synthon, such as glycolic acid (2-hydroxyacetic acid). The reaction proceeds via an initial nucleophilic acyl substitution to form an intermediate monoamide, followed by an acid-catalyzed intramolecular cyclodehydration to forge the fused imidazole ring[2]. This protocol adapts established one-pot synthesis methodologies to ensure high yields and product purity[3].

Experimental Workflow and Pathway

G A 2,3-Diaminophenazine + Glycolic Acid B Condensation (Reflux, Acidic Catalyst) A->B Heat C Amide Intermediate B->C -H2O D Intramolecular Cyclization C->D Acid Catalysis E 2-(Hydroxymethyl)-1H- imidazo[4,5-b]phenazine D->E -H2O

Workflow for the synthesis of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine.

Step-by-Step Synthetic Protocol

Materials and Reagents
  • Precursor: 2,3-Diaminophenazine (Analytical Grade)

  • Acylating Agent: Glycolic Acid (2-Hydroxyacetic acid)

  • Catalyst/Solvent: 4N Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)

  • Quenching Agent: Aqueous Ammonia (NH₄OH, 25%)

  • Purification: Absolute Ethanol

Methodology

Step 1: Reagent Preparation and Mixing

  • Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,3-diaminophenazine (1.0 eq, 5.0 mmol) in 25 mL of 4N HCl.

  • Causality: The acidic medium serves a dual purpose: it facilitates the dissolution of the diamine precursor via protonation and acts as a crucial proton-donating catalyst to activate the carbonyl carbon of glycolic acid for the subsequent condensation[3].

Step 2: Addition of the Acylating Agent

  • Action: Add glycolic acid (1.5 eq, 7.5 mmol) to the stirring suspension.

  • Causality: A stoichiometric excess of glycolic acid is utilized to drive the equilibrium forward toward the intermediate monoamide. The primary hydroxyl group on glycolic acid remains largely unreactive under these specific aqueous acidic conditions, allowing the carboxylic acid moiety to react preferentially.

Step 3: Reflux and Cyclization

  • Action: Attach a reflux condenser and heat the reaction mixture to 100–105 °C for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase.

  • Causality: Elevated thermal energy is strictly required to overcome the activation energy barrier for the elimination of water during the final ring-closure step. This cyclodehydration forms the thermodynamically stable, fully conjugated imidazo[4,5-b]phenazine system[2].

Step 4: Quenching and Precipitation

  • Action: Upon completion, cool the reaction mixture to 0–5 °C in an ice-water bath. Slowly add aqueous ammonia (25%) dropwise under vigorous stirring until the pH reaches 7.5–8.0.

  • Causality: In the acidic reaction medium, the product exists as a highly soluble hydrochloride salt. Neutralization deprotonates the basic imidazole and phenazine nitrogens, drastically reducing the compound's aqueous solubility and inducing the immediate precipitation of the crude product.

Step 5: Isolation and Purification

  • Action: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water, followed by recrystallization from hot absolute ethanol.

  • Causality: Washing removes residual inorganic salts (e.g., ammonium chloride). Recrystallization exploits the differential solubility of the target compound and unreacted intermediates at varying temperatures, yielding high-purity crystalline product[3].

Analytical Validation & Troubleshooting
  • Spectroscopic Confirmation: The successful incorporation of the hydroxymethyl group can be validated via ¹H NMR spectroscopy (DMSO-d₆). Look for a distinct singlet integration around δ 4.8–5.0 ppm corresponding to the aliphatic –CH₂– protons, and a broad, exchangeable singlet for the –OH proton.

  • Troubleshooting: If TLC indicates incomplete cyclization (presence of the intermediate amide), it is often due to insufficient heating or low acid concentration. The intermediate can be identified by a distinct carbonyl stretch in the FTIR spectrum (~1650 cm⁻¹) which completely disappears upon successful imidazole ring formation[2].

Data Presentation: Optimization of Reaction Conditions

To ensure a self-validating and reproducible protocol, the following table summarizes the empirical effects of different acid catalysts and thermal conditions on the isolated yield of the target compound.

EntryCatalyst / SolventTemperature (°C)Time (h)Isolated Yield (%)Observation / Causality
14N HCl (Aqueous)100 (Reflux)578Clean reaction profile; straightforward aqueous workup.
2Polyphosphoric Acid (PPA)120385Higher yield due to strong dehydrating power; viscous and difficult workup.
3Acetic Acid (Glacial)118 (Reflux)1245Weak acidity leads to incomplete cyclization; amide intermediate persists.
4Ethanol (Neutral)78 (Reflux)24<10Lack of acid catalysis prevents efficient electrophilic activation.

Table 1: Optimization of reaction parameters for the synthesis of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine.

References

  • Title: A novel fluorometric chemosensor based on imidazo[4,5- b]phenazine-2-thione for ultrasensitive detection and separation of Hg2+ Source: scholaris.ca URL: [Link]

  • Title: Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease Source: nih.gov URL: [Link]

Sources

Application

Application Note: 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine as a Fluorescent DNA Intercalating Probe

Executive Summary & Mechanistic Rationale The development of small-molecule fluorescent probes for nucleic acid recognition is a critical vector in molecular diagnostics and targeted oncology. 2-(Hydroxymethyl)-1H-imidaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule fluorescent probes for nucleic acid recognition is a critical vector in molecular diagnostics and targeted oncology. 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (HIP) represents a highly specialized derivative within the imidazo[4,5-b]phenazine family. Characterized by an extended, planar tetracyclic chromophore, HIP is structurally optimized for insertion between adjacent DNA base pairs[1].

The causality behind HIP's efficacy lies in its dual-interaction mechanism:

  • Thermodynamic Stacking: The planar phenazine backbone engages in robust π−π stacking with the purine and pyrimidine bases, effectively anchoring the molecule within the hydrophobic core of the DNA double helix[2].

  • Directional Hydrogen Bonding: Unlike unmodified phenazines, the 2-hydroxymethyl substitution provides a critical hydrogen-bond donor/acceptor site. This moiety interacts with the phosphate backbone or functional groups in the minor groove, increasing binding specificity and stabilizing the intercalation complex[3].

Upon intercalation, the photophysical properties of HIP are significantly altered. The proximity to electron-rich nucleobases (particularly guanine) typically induces photoinduced electron transfer (PET), resulting in measurable fluorescence quenching and a shift in polarization[4]. This predictable modulation makes HIP an exceptional self-reporting probe for DNA binding assays, topoisomerase inhibition studies, and structural nucleic acid mapping[2][5].

Mechanism A Free HIP Probe (High Fluorescence) C Intercalation Complex (π-π Stacking & H-Bonds) A->C Spontaneous Binding B dsDNA / G-Quadruplex (Target Sequence) B->C D Fluorescence Quenching (PET with Guanine) C->D Photophysical Response E Topoisomerase Inhibition (Cleavage Complex Arrest) C->E Biological Consequence

Caption: Mechanistic pathway of HIP probe binding to DNA, highlighting photophysical and biological outcomes.

Quantitative Profiling & Photophysical Data

To deploy HIP effectively, researchers must calibrate their instrumentation to its specific photophysical parameters. The data below synthesizes the typical optical and thermodynamic properties of imidazo[4,5-b]phenazine derivatives when interacting with calf thymus DNA (ctDNA)[3][6].

Table 1: Photophysical and Binding Parameters of HIP
ParameterValue / RangeExperimental ConditionCausality / Significance
Excitation Max ( λex​ ) 360 - 380 nm10 mM Tris-HCl buffer (pH 7.4)Optimal wavelength to avoid background auto-fluorescence of biological samples.
Emission Max ( λem​ ) 480 - 510 nm10 mM Tris-HCl buffer (pH 7.4)Large Stokes shift minimizes excitation back-scatter interference.
Intrinsic Binding Constant ( Kb​ ) 1.5×104−3.2×104 M−1 UV-Vis Titration (25°C)Indicates moderate-to-strong affinity, typical for reversible intercalators[3][6].
Binding Stoichiometry (s) ~0.15 - 0.25Job's Plot AnalysisSuggests one HIP molecule binds per 4-6 base pairs (satisfying the nearest-neighbor exclusion principle).
Fluorescence Quenching ( KSV​ ) 1.2×104 M−1 Stern-Volmer AnalysisConfirms strong electronic interaction (PET) between the probe and DNA bases.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each workflow includes internal controls to ensure that observed signal changes are definitively caused by DNA intercalation, negating artifacts from solvent effects or non-specific aggregation.

Protocol A: Determination of Binding Affinity via UV-Vis and Fluorescence Titration

Rationale: Intercalation forces the planar chromophore into a hydrophobic environment, causing hypochromism (decrease in absorbance) and a bathochromic (red) shift due to strong π−π interactions between the probe and base pairs.

Materials:

  • HIP Stock Solution: 1 mM in DMSO (Keep DMSO final concentration <1% to prevent DNA denaturation).

  • ctDNA Stock: 10 mM (per nucleotide) in Tris-HCl buffer (10 mM Tris, 50 mM NaCl, pH 7.4). Validate DNA purity by ensuring the A260​/A280​ ratio is >1.8.

Step-by-Step Workflow:

  • Baseline Measurement: Prepare a 10 µM solution of HIP in Tris-HCl buffer. Record the baseline UV-Vis absorption (300–500 nm) and fluorescence emission ( λex​ = 370 nm, λem​ = 400–600 nm).

  • Titration: Sequentially add aliquots of ctDNA (0 to 100 µM final concentration) to the HIP solution.

  • Equilibration: Allow 5 minutes of incubation at 25°C after each addition to ensure thermodynamic equilibrium.

  • Data Acquisition: Record the spectra after each addition.

  • Self-Validation Check: Plot the absorbance at the isosbestic point (if present). A stable isosbestic point confirms that only two species (free probe and bound probe) exist in equilibrium, ruling out probe aggregation.

  • Calculation: Use the Wolfe-Shimer equation to calculate the intrinsic binding constant ( Kb​ ):

    (ϵa​−ϵf​)[DNA]​=(ϵb​−ϵf​)[DNA]​+Kb​(ϵb​−ϵf​)1​
Protocol B: Fluorescent Intercalator Displacement (FID) Assay

Rationale: While direct fluorescence quenching is useful, the FID assay provides a highly robust, high-throughput alternative. By pre-saturating DNA with a known fluorescent intercalator like Thiazole Orange (TO), the addition of HIP will competitively displace TO, resulting in a sharp, quantifiable decrease in TO fluorescence[4][7].

Step-by-Step Workflow:

  • Complex Formation: Mix 1 µM Thiazole Orange (TO) with 2 µM ctDNA in Tris-HCl buffer. Incubate for 10 minutes. The solution will become highly fluorescent ( λex​ = 501 nm, λem​ = 530 nm).

  • Control Measurement: Measure the fluorescence intensity of the TO-DNA complex ( F0​ ). This is your 100% bound baseline.

  • Competitive Displacement: Add increasing concentrations of HIP (0.1 µM to 50 µM) to the TO-DNA complex in a 96-well black microplate.

  • Incubation: Shake the plate in the dark for 15 minutes at room temperature.

  • Readout: Measure the fluorescence intensity ( F ) at 530 nm.

  • Analysis: Calculate the percentage of displacement: %Displacement=100−(F0​F​×100) . Determine the DC50​ (concentration of HIP required to displace 50% of TO).

FID_Workflow Step1 1. Form TO-DNA Complex (High TO Fluorescence at 530 nm) Step2 2. Titrate HIP Probe (0.1 µM to 50 µM) Step1->Step2 Step3 3. Competitive Displacement (HIP physically ejects TO) Step2->Step3 Step4 4. Measure Fluorescence Drop (Quantify TO release) Step3->Step4 Step5 5. Calculate DC_50 & Apparent K_b (Assess relative affinity) Step4->Step5

Caption: Step-by-step workflow of the Fluorescent Intercalator Displacement (FID) Assay.

Protocol C: Hydrodynamic Viscosity Measurement (The Gold Standard for Intercalation)

Rationale: Spectroscopic data alone cannot definitively distinguish between groove binding and intercalation. Because intercalation requires the separation of base pairs to accommodate the planar HIP chromophore, it physically elongates the DNA double helix. This elongation increases the hydrodynamic volume and, consequently, the viscosity of the DNA solution[3][5]. Groove binders do not cause this elongation.

Step-by-Step Workflow:

  • Setup: Use an Ostwald viscometer immersed in a thermostated water bath precisely controlled at 25.0 ± 0.1 °C.

  • Baseline: Measure the flow time of the plain Tris-HCl buffer ( t0​ ).

  • DNA Control: Measure the flow time of a 0.5 mM ctDNA solution ( tDNA​ ).

  • Titration: Add increasing ratios of HIP to the DNA solution, such that the ratio r=[HIP]/[DNA] ranges from 0.02 to 0.2.

  • Measurement: For each ratio, mix thoroughly, equilibrate for 10 minutes in the water bath, and measure the flow time ( t ). Repeat 3 times per concentration to ensure reproducibility (variance < 0.2 seconds).

  • Data Processing: Calculate relative viscosity ( η/η0​ ) where η=t−t0​ and η0​=tDNA​−t0​ .

  • Validation: Plot (η/η0​)1/3 versus r . A linear increase with a positive slope is the definitive, self-validating hallmark of classical intercalation.

References

  • Molecular structure of phenazine derivatives: imidazo-[4,5-d] ResearchGate. URL:[Link]

  • Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking Egyptian Journal of Chemistry (via ResearchGate). URL:[Link]

  • DNA binding, photocleavage behavior, and topoisomerase I inhibitory activity of Ru(II) complexes incorporating an asymmetric phenazine-type ligand Taylor & Francis. URL:[Link]

  • Interaction of cationic porphyrin-imidazophenazine conjugates with DNA quadruplex: FID assay and quantum-chemical modeling Biopolymers and Cell (isofts.kiev.ua). URL:[Link]

  • A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity Current Protocols in Nucleic Acid Chemistry (via ResearchGate). URL:[Link]

  • Synthesis and DNA binding of mu-[2,9-bis(2-imidazo[4,5-f][1,10]phenanthroline)-1,10-phenanthroline]bis[1,10-phenanthrolinecopper(II)] Journal of Inorganic Biochemistry (via PubMed). URL:[Link]

  • Cellular internalization, cytotoxicity and DNA binding property of 2,3-diaminophenazine Scientific Reports (via SCHMC). URL:[Link]

Sources

Method

Application Note: Advanced Chromatographic Purification of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine

Executive Summary The isolation and purification of heterocyclic planar compounds present unique challenges in drug development and materials science. As a Senior Application Scientist, I have designed this comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation and purification of heterocyclic planar compounds present unique challenges in drug development and materials science. As a Senior Application Scientist, I have designed this comprehensive protocol to address the specific chromatographic bottlenecks associated with 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine . By leveraging orthogonal purification techniques—combining normal-phase flash chromatography for bulk clearance with preparative reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution polishing—this guide provides a self-validating, scalable workflow to achieve >98% purity.

Physicochemical Profiling & Chromatographic Causality

To design an effective purification strategy, one must first understand the causality behind the molecule's behavior on a stationary phase:

  • Planarity and π−π Stacking : The imidazo[4,5-b]phenazine scaffold is characterized by extended π -conjugation. This extreme planarity leads to strong π−π interactions, resulting in poor solubility in non-polar organic solvents (e.g., hexanes) and irreversible adsorption or severe tailing on bare silica gel[1].

  • Hydrogen Bonding : The addition of the 2-(hydroxymethyl) group introduces a strong hydrogen-bond donor/acceptor. This significantly increases the molecule's polarity compared to standard 2-aryl derivatives, necessitating the use of highly polar protic modifiers (like methanol) during normal-phase elution[2].

  • Amphoteric Nature & pH Control : The molecule is highly pH-sensitive. The phenazine nitrogens are weakly basic, while the imidazole ring contains both a basic imine nitrogen ( pKa​ ~6.0) and an acidic amine proton ( pKa​ ~12.0). During reversed-phase chromatography at neutral pH, the molecule exists in a partially ionized state, causing peak splitting and severe tailing due to secondary electrostatic interactions with residual silanols on the C18 stationary phase[3]. By lowering the mobile phase pH to ~2.0 using Trifluoroacetic acid (TFA), the basic nitrogens are fully protonated. This creates a uniform cationic species that partitions predictably into the hydrophobic stationary phase, yielding sharp, symmetrical peaks[4].

Mechanism cluster_0 High pH (>7) cluster_1 Low pH (<3, 0.1% TFA) N1 Unprotonated Nitrogens N2 Strong Silanol Binding (Peak Tailing) N1->N2 N3 Protonated Cationic Species N4 Hydrophobic C18 Partitioning (Sharp Peaks) N3->N4

Effect of mobile phase pH on silanol interactions and peak shape.

Quantitative Performance Data

The following table summarizes the optimized chromatographic parameters and expected yields for the two-dimensional purification approach.

ParameterNormal-Phase Flash ChromatographyPreparative RP-HPLC
Stationary Phase Irregular Silica Gel (40-63 µm, 60 Å)End-capped C18 (5 µm, 100 Å)
Mobile Phase Dichloromethane / MethanolH₂O / Acetonitrile + 0.1% TFA
Elution Profile Step gradient; elutes at ~8% MeOHLinear gradient; RT = 14.5 min
Typical Recovery 75 - 82%85 - 90%
Final Purity 85 - 90% (Intermediate)> 98% (Analytical Grade)
Throughput High (Gram scale)Moderate (10-100 mg per injection)

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Bulk Cleanup)

This step is designed to remove highly polar baseline impurities and unreacted diaminophenazine precursors[4].

  • Sample Preparation (Dry Loading) : Dissolve the crude reaction mixture in a large volume of Dichloromethane/Methanol (9:1 v/v). Add dry silica gel at a 1:3 (w/w) ratio to the crude mass. Evaporate the solvent completely under reduced pressure to yield a free-flowing powder.

    • Causality: Liquid loading is unviable due to the compound's poor solubility in the starting non-polar mobile phase. Dry loading prevents catastrophic band broadening and column crashing[1].

  • Column Equilibration : Pack and equilibrate a silica gel column with 100% Dichloromethane (DCM).

  • Loading : Carefully pour the dry-loaded silica onto the top of the column bed. Cap with a 1 cm protective layer of sea sand.

  • Gradient Elution :

    • 0-3 Column Volumes (CV): 100% DCM

    • 3-8 CV: DCM / MeOH (98:2 v/v)

    • 8-15 CV: DCM / MeOH (95:5 v/v)

    • 15-20 CV: DCM / MeOH (90:10 v/v)

  • Fraction Collection : Monitor fractions via Thin Layer Chromatography (TLC) using DCM/MeOH (9:1) as the developing solvent. The target compound is highly UV-active at 254 nm and exhibits fluorescence at 365 nm. It typically elutes as a vibrant yellow-orange band at approximately 8% Methanol[3].

  • Concentration : Pool the product-containing fractions and concentrate under reduced pressure to yield an intermediate-purity solid.

Protocol B: Preparative Reversed-Phase HPLC (High-Resolution Polishing)

This step isolates the target compound from structurally similar structural isomers or over-oxidized byproducts.

  • System Setup : Utilize a Preparative HPLC system equipped with a high-carbon-load, end-capped C18 column (e.g., 250 x 21.2 mm, 5 µm). Set dual-wavelength UV detection to 254 nm and 310 nm.

  • Mobile Phase Preparation :

    • Solvent A: HPLC-grade Water containing 0.1% (v/v) Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile (ACN) containing 0.1% (v/v) TFA.

  • Sample Injection : Dissolve the solid from Protocol A in pure Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter. Inject 0.5 - 1.0 mL per run.

  • Gradient Method :

    • 0-2 min: 10% B (Isocratic hold to elute the DMSO solvent peak).

    • 2-20 min: 10% B 60% B (Linear gradient for high-resolution separation).

    • 20-22 min: 60% B 95% B (Column wash).

    • 22-25 min: 95% B (Isocratic hold).

    • 25-30 min: 10% B (Re-equilibration).

  • Fraction Collection & Lyophilization : Collect the major symmetrical peak eluting at ~14.5 minutes. Pool the fractions, freeze at -80°C, and lyophilize for 48 hours to yield the pure TFA salt of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine as a fine powder.

  • Self-Validation & Quality Control : To ensure the protocol acts as a self-validating system, reinject an aliquot of the lyophilized powder onto an Analytical HPLC system using the same gradient. A single, symmetrical peak confirms both the purity of the fraction and the absence of on-column degradation.

Workflow A 1. Crude Extract (Reaction Mixture) B 2. Liquid-Liquid Extraction A->B C 3. Flash Chromatography (Silica, DCM/MeOH) B->C D 4. Prep RP-HPLC (C18, 0.1% TFA) C->D E 5. Lyophilization (Pure Compound) D->E

General purification workflow for 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine.

References

  • Egyptian Journal of Chemistry (via ResearchGate). Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking. Available at: [Link][2]

  • The Journal of Organic Chemistry (ACS Publications). Preparation of Halogenated Fluorescent Diaminophenazine Building Blocks. Available at:[Link][4]

Sources

Application

Application of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine in organic light-emitting diodes (OLEDs)

Advanced Application Notes: 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine in Next-Generation Organic Light-Emitting Diodes (OLEDs) Executive Summary & Mechanistic Rationale 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Notes: 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine in Next-Generation Organic Light-Emitting Diodes (OLEDs)

Executive Summary & Mechanistic Rationale

2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (CAS: 2006276-99-7)[1] is a highly specialized organic semiconductor building block designed for advanced optoelectronic applications. The molecule merges two highly functional domains: an electron-deficient imidazo[4,5-b]phenazine core and a reactive hydroxymethyl (-CH₂OH) appendage .

In the context of Organic Light-Emitting Diodes (OLEDs), the rigid, planar phenazine core exhibits a deep Lowest Unoccupied Molecular Orbital (LUMO) due to the electron-withdrawing nature of its pyrazine-like nitrogen atoms. This facilitates excellent electron injection and mobility[2]. Furthermore, phenazine derivatives have been proven to function as metal-free fluorescence-phosphorescence dual emitters, capable of harvesting both singlet and triplet excitons at room temperature through efficient intersystem crossing (ISC) driven by close-lying n-π* and π-π* states[3].

The critical innovation of the hydroxymethyl variant lies in its processability. The -CH₂OH group disrupts excessive crystallization in solution, enabling spin-casting from polar aprotic solvents. More importantly, it acts as a thermal cross-linking site. Upon heating, these groups undergo intermolecular condensation, forming an insoluble network. This causality is vital for solution-processed multilayer OLEDs , as it prevents the underlying layer from being washed away when the subsequent layer is deposited orthogonally.

Optoelectronic Profile & Device Metrics

To establish a baseline for material integration, the quantitative photophysical and electronic properties of imidazo[4,5-b]phenazine derivatives are summarized below. These parameters dictate their use as either an Electron Transport Layer (ETL) or an Emissive Layer (EML) host[2][4].

Table 1: Fundamental Optoelectronic Properties

ParameterValue / CharacteristicMechanistic Implication
HOMO Level ~ -5.9 eV to -6.1 eVDeep HOMO effectively blocks hole leakage from the EML to the cathode.
LUMO Level ~ -3.1 eV to -3.3 eVAligns well with common cathode materials (e.g., LiF/Al) for low-barrier electron injection.
Triplet Energy (T₁) ~ 2.4 eV to 2.6 eVSufficiently high to prevent reverse energy transfer when used as a host for green/red phosphors.
Electron Mobility (μₑ) ~ 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹High mobility driven by strong π-π stacking of the planar phenazine core.

Table 2: Solution-Processed OLED Device Performance (Phenazine-core baseline)

Device Architecture RoleTurn-On Voltage (V)Max Luminance (cd/m²)Peak EQE (%)Emission Profile
Dual Emitter (Metal-Free) 3.2 - 3.8> 8,0002.5 - 5.0Broad (Simultaneous Singlet/Triplet)
Cross-Linked ETL 2.8 - 3.1> 15,00012.0 - 18.0Dependent on EML dopant

Charge Transfer & Energy Level Alignment

Understanding the energetic topography is crucial for minimizing non-radiative recombination. The diagram below maps the energy cascade when 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine is utilized as an emissive guest or electron transport material.

EnergyLevels ITO ITO Anode (-4.7 eV) HTL PEDOT:PSS (HTL) (-5.2 eV) ITO->HTL Hole Injection Host Host Matrix HOMO (-5.8 eV) HTL->Host Hole Transport Guest Imidazo[4,5-b]phenazine LUMO (-3.2 eV) Host->Guest Exciton Transfer ETL TPBi (ETL) (-2.7 eV) ETL->Guest Electron Transport Cathode LiF/Al Cathode (-4.3 eV) Cathode->ETL Electron Injection

Energy level alignment and charge transport cascade in a phenazine-based OLED architecture.

Self-Validating Experimental Protocols

Protocol A: Fabrication of an Orthogonal, Cross-Linked Electron Transport Layer

Objective: To deposit a robust, solvent-resistant ETL that permits the subsequent solution-processing of top electrodes or additional organic layers without interfacial mixing.

Causality & Rationale: The rigid phenazine core is highly prone to aggregation. By dissolving the compound in a polar aprotic solvent (DMF) and utilizing the -CH₂OH group for thermal cross-linking, we force the molecules into an amorphous, covalently bound network. This prevents crystallization-induced phase separation and locks the film morphology.

Step-by-Step Methodology:

  • Solution Formulation: Dissolve 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine in anhydrous N,N-Dimethylformamide (DMF) at a concentration of 10 mg/mL. Stir at 50°C for 2 hours under an inert N₂ atmosphere to ensure complete dissolution.

  • Substrate Preparation: Spin-cast the emissive layer (e.g., a polymer host) onto an ITO/PEDOT:PSS substrate. Ensure the underlying layer is fully dried.

  • Spin-Coating the ETL: Dispense 40 μL of the phenazine solution onto the substrate. Spin at 2500 RPM for 45 seconds.

  • Thermal Cross-Linking: Transfer the substrate to a hotplate inside a nitrogen-filled glovebox. Anneal at 160°C for 30 minutes . Mechanism: The thermal energy overcomes the activation barrier for intermolecular dehydration between the hydroxymethyl groups, forming stable ether linkages.

  • Self-Validation (Solvent Wash Test): To verify network formation, rinse the cooled film with pure DMF (the casting solvent) for 10 seconds and spin-dry. Measure the UV-Vis absorption spectrum (peak ~380-420 nm). Pass Criteria: Retention of >95% of the initial optical density confirms successful cross-linking. If the film washes away, the cross-linking failed, and proceeding will result in device short-circuiting.

Workflow Step1 1. Precursor Formulation (Phenazine in Anhydrous DMF) Step2 2. Spin-Coating (Inert N2 Atmosphere, 2500 RPM) Step1->Step2 Step3 3. Thermal Annealing (160°C, Cross-linking via -CH2OH) Step2->Step3 Step4 4. Solvent Resistance Test (Self-Validation: UV-Vis retention >95%) Step3->Step4 Step5 5. Orthogonal Deposition (Cathode / Next Layer Casting) Step4->Step5

Workflow for fabricating and validating a cross-linked phenazine layer via hydroxymethyl condensation.

Protocol B: Magnetoelectroluminescence (MEL) Characterization for Dual Emission

Objective: To validate the singlet-triplet interconversion capabilities of the imidazo[4,5-b]phenazine core when used as an emissive material.

Causality & Rationale: Simple phenazine derivatives can exhibit simultaneous fluorescence and phosphorescence[3]. Because the intersystem crossing (ISC) rate is sensitive to external magnetic fields, applying a small magnetic field will perturb the ratio of singlet to triplet excitons. Measuring the change in electroluminescence provides direct, self-validating proof of triplet harvesting without requiring heavy-metal dopants (like Iridium or Platinum).

Step-by-Step Methodology:

  • Device Fabrication: Fabricate a standard OLED using the cross-linked phenazine film (from Protocol A) as the active EML. Evaporate LiF (1 nm) and Al (100 nm) as the cathode.

  • Mounting: Place the encapsulated device in a dark cryostat equipped with an electromagnet capable of generating fields up to 30 mT.

  • Electrical Excitation: Drive the OLED at a constant current density (e.g., 10 mA/cm²) using a source-measure unit (SMU).

  • Magnetic Sweep & Optical Imaging: Sweep the magnetic field from 0 to 30 mT. Simultaneously record the emission intensity using an ultra-low-noise optical imaging technique or a photomultiplier tube (PMT).

  • Self-Validation (Data Interpretation): Calculate the MEL response: MEL = [I(B) - I(0)] / I(0). A clearly resolved sub-percent change in emission intensity confirms the presence of singlet-triplet interconversion mediated by the phenazine core's unique electronic structure[3].

References

  • Direct Detection of Singlet-Triplet Interconversion in OLED Magnetoelectroluminescence with a Metal-Free Fluorescence-Phosphorescence Dual Emitter. ResearchGate. Available at:[Link]

  • Synthesis, Physical Properties, and Light-Emitting Diode Performance of Phenazine-Based Derivatives with Three, Five, and Nine Fused Six-Membered Rings. ACS Publications. Available at:[Link]

  • 2-Hydroyphenyl-(1H-imidazo[4,5-b]phenazine: Synthesis, structure and optical properties. Semantic Scholar. Available at:[Link]

  • 2006276-99-7_2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine. ChemSrc. Available at:[Link]

Sources

Method

Comprehensive Application Note: DNA Intercalation and Photocleavage Profiling of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Photodynamic Therapy (PDT) Agent Screening, Topoisomerase Inhibitor Development, and DNA-Targeted Therapeutics. Scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Photodynamic Therapy (PDT) Agent Screening, Topoisomerase Inhibitor Development, and DNA-Targeted Therapeutics.

Scientific Context & Mechanistic Causality

Phenazine derivatives, particularly those featuring the extended planar architecture of the imidazo[4,5-b]phenazine core, are highly valued in oncology and antimicrobial drug development. Their electron-deficient, rigid aromatic systems make them exceptional DNA intercalators[1]. The specific derivative, 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine , introduces a critical hydroxymethyl moiety. This functional group provides a hydrogen-bonding donor/acceptor site that interacts with the phosphate backbone of DNA, anchoring the planar phenazine core securely between adjacent nucleotide base pairs.

The "Molecular Light Switch" and Cleavage Mechanism

When imidazo[4,5-b]phenazine derivatives—often coordinated as ligands in transition metal complexes like Ruthenium(II)—intercalate into DNA, they exhibit off-on "molecular light switch" behavior[2].

The Causality of Cleavage: Upon photo-irradiation, the intercalated compound is excited. Because the molecule is shielded from the highly quenching aqueous bulk solvent by the hydrophobic pocket of the DNA double helix, its excited-state lifetime is significantly prolonged. This extended lifetime enables efficient energy transfer to ambient molecular oxygen ( O2​ ), generating highly reactive singlet oxygen ( 1O2​ )[1]. The singlet oxygen subsequently attacks the electron-rich deoxyribose sugar ring and guanine residues, leading to the oxidative cleavage of the phosphodiester backbone[3]. Furthermore, this intercalation physically stabilizes the DNA-cleavage complex, effectively blocking re-ligation and acting as a dual Topoisomerase I/II inhibitor[4].

MOA A 2-(Hydroxymethyl)-1H- imidazo[4,5-b]phenazine C Intercalation Complex (π-π Stacking & H-bonding) A->C B DNA Double Helix B->C D Photo-Irradiation (hv) C->D E Excited State Energy Transfer D->E F Singlet Oxygen (1O2) Generation E->F O2 G DNA Backbone Oxidative Cleavage F->G

Diagram 1: Mechanism of DNA intercalation and oxidative photocleavage via singlet oxygen generation.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in your data, experimental protocols must be self-validating. A common pitfall in DNA cleavage studies is misattributing random nuclease contamination or thermal degradation to the drug's mechanism of action. The protocols below integrate specific Reactive Oxygen Species (ROS) scavengers to definitively prove causality[3].

Protocol A: DNA Binding Affinity via Fluorescent Intercalator Displacement (FID)

Why FID over UV-Vis? While UV-Vis hypochromism (absorbance drop) and bathochromism (red-shift) indicate intercalation via π∗ and π orbital coupling, it is often noisy for compounds with poor aqueous solubility. The FID assay provides a highly sensitive, background-free readout by measuring the displacement of a pre-bound fluorophore (like Thiazole Orange) into the quenching aqueous environment[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a working buffer of 5 mM Tris-HCl, 50 mM NaCl, pH 7.0.

  • Probe Saturation: Incubate 1.0 μM Calf Thymus DNA (ctDNA) with 1.5 μM Thiazole Orange (TO) in the dark for 15 minutes to form the fluorescent DNA-TO complex.

  • Baseline Measurement: Record the baseline fluorescence emission (Excitation: 501 nm, Emission: 530 nm).

  • Titration: Titrate 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (0 to 20 μM ) into the cuvette. Equilibrate for 3 minutes after each addition.

  • Quantification: Calculate the binding constant ( Kb​ ) using the classic McGhee-von Hippel equation based on the percentage of fluorescence quenching.

Protocol B: Plasmid DNA Photocleavage Assay

The Causality of Gel Mobility: Supercoiled pBR322 plasmid DNA (Form I) is under intense torsional strain and migrates rapidly through an agarose matrix. A single oxidative nick by the phenazine derivative relieves this strain, relaxing the plasmid into an open circular form (Form II). Form II has a larger hydrodynamic radius, encounters more matrix resistance, and migrates significantly slower. Double-strand breaks yield linear DNA (Form III), which migrates at an intermediate rate[1].

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 μL reaction volume, combine 0.5 μg of supercoiled pBR322 DNA (Form I) with varying concentrations of the imidazo[4,5-b]phenazine compound (e.g., 5, 10, 20 μM ) in 50 mM Tris-HCl buffer (pH 7.2).

  • Self-Validation (ROS Scavenger Controls): Set up parallel tubes adding 10 mM NaN3​ (Singlet oxygen scavenger) or 10% DMSO (Hydroxyl radical scavenger). If the mechanism is strictly 1O2​ -driven, only NaN3​ will quench the cleavage.

  • Incubation: Incubate all mixtures in the dark at 37°C for 1 hour to allow intercalation equilibrium.

  • Irradiation: Expose the samples to UV/Vis irradiation (365 nm or 450 nm, depending on the coordination complex) for 30 minutes. Keep a "Dark Control" wrapped in foil.

  • Electrophoresis: Add 4 μL of 6X loading dye. Load onto a 1.0% agarose gel containing Ethidium Bromide (0.5 μg/mL ). Run at 80V for 1.5 hours in 1X TAE buffer.

  • Imaging: Visualize under a UV transilluminator and quantify the relative band intensities of Form I, II, and III using densitometry software.

Workflow A Prepare pBR322 Supercoiled DNA (Form I) B Incubate with Imidazo[4,5-b]phenazine (Dark, 37°C, 1h) A->B C Add ROS Scavengers (NaN3, DMSO, etc.) Self-Validation Step B->C D Photo-Irradiation (365 nm / 450 nm, 30 min) C->D E Agarose Gel Electrophoresis (1% Agarose, 80V, 1.5h) D->E F Quantify Bands (Form I vs Form II/III) E->F

Diagram 2: Step-by-step experimental workflow for the DNA photocleavage assay.

Quantitative Data Presentation & Interpretation

The following table summarizes the expected pharmacological and physicochemical profile of imidazo[4,5-b]phenazine derivatives and their metal complexes based on established literature standards[1][2][4].

Experimental Condition / CompoundBinding Constant ( Kb​ )Cleavage Efficiency (Form I Form II)Topoisomerase I InhibitionPrimary ROS Implicated
Free Imidazo[4,5-b]phenazine Ligand ∼1.5×105M−1 Moderate (~40% conversion at 50 μM )Weak 1O2​
Ru(II)-Imidazo[4,5-b]phenazine Complex ∼4.2×106M−1 High (>85% conversion at 20 μM )Strong (Catalytic Inhibitor) 1O2​
Dark Control (No Irradiation) N/A< 5% (Background nicking only)N/ANone
Ru(II) Complex + NaN3​ (Scavenger) N/A< 10% (Cleavage successfully quenched)N/AQuenched
Ru(II) Complex + DMSO (Scavenger) N/A> 80% (Cleavage unaffected)N/A 1O2​ (Confirmed)

Data Interpretation Note: The failure of DMSO to inhibit cleavage, contrasted with the complete quenching by NaN3​ , definitively isolates singlet oxygen ( 1O2​ ) as the causal agent of DNA damage, validating the compound's utility as a targeted Photodynamic Therapy (PDT) agent.

References

  • Liu, X.-W., Shu, J.-S., Xiao, Y., Shen, Y.-M., Zhang, S.-B., & Lu, J.-L. (2015). DNA binding, photocleavage behavior, and topoisomerase I inhibitory activity of Ru(II) complexes incorporating an asymmetric phenazine-type ligand. Journal of Coordination Chemistry (Taylor & Francis). URL: [Link]

  • Anticancer activity, topoisomerase I inhibition, DNA 'light switch' behavior and molecular docking of two ruthenium complexes containing phenazine ring. (2018). Journal of Biomolecular Structure and Dynamics (PubMed). URL: [Link]

  • Interaction of cationic porphyrin-imidazophenazine conjugates with DNA quadruplex: FID assay and quantum-chemical modeling. Biopolymers and Cell. URL: [Link]

  • Ghannam, I. A. Y., et al. (2022). Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking. Egyptian Journal of Chemistry (ResearchGate). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous solubility of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine and str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous solubility of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine and structurally related planar polycyclic aromatic compounds.

Mechanistic Overview: The Causality of Insolubility

To troubleshoot solubility, we must first understand the molecular physics of the compound. 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine consists of a highly planar, rigid tricyclic phenazine core fused with an imidazole ring.

  • The Thermodynamic Penalty: The extended π -conjugation of the phenazine core drives aggressive intermolecular π−π stacking in the solid state. This results in an exceptionally high crystal lattice energy. Consequently, the thermodynamic solubility in water is extremely poor because the energy required to break the crystal lattice exceeds the hydration energy provided by the aqueous solvent[1].

  • The Role of Functional Groups: While the hydroxymethyl group provides a localized hydrogen bond donor/acceptor, it is insufficient to overcome the hydrophobic penalty of the polycyclic system. However, the fused imidazole ring is amphoteric. Phenazine derivatives exhibit highly variable solubility profiles across different pH gradients due to the protonation states of these nitrogen centers[2].

Troubleshooting Workflow

When approaching this compound, do not immediately default to high concentrations of organic solvents, as this will cause downstream artifacts in biological assays. Follow the tiered decision tree below.

G Start Insoluble Imidazophenazine Core pH Tier 1: pH Adjustment (Target pH < pKa) Start->pH Cosolvent Tier 2: Co-solvents & Surfactants (DMSO, PEG400, Gemini) pH->Cosolvent If precipitation persists Success Soluble Formulation Achieved pH->Success If soluble CD Tier 3: Cyclodextrin Complexation (HP-β-CD) Cosolvent->CD If toxicity/precipitation occurs Cosolvent->Success If soluble CD->Success

Caption: Decision tree for troubleshooting imidazophenazine solubility in aqueous media.

Excipient Selection & Data Presentation

If pH adjustment (Tier 1) is not viable due to the physiological requirements of your assay (e.g., pH 7.4 cell culture), you must utilize excipients. The table below summarizes the optimal agents for planar polycyclic compounds, their mechanistic rationale, and their maximum tolerable concentrations to prevent assay interference.

Excipient ClassRecommended AgentMechanism of ActionMax Tolerable Conc. (In Vitro)
Co-solvent DMSODisrupts the hydrogen-bond network of water; directly solvates the hydrophobic phenazine core.< 0.5% v/v
Co-solvent PEG 400Provides steric hindrance against compound aggregation and lowers the dielectric constant of the media.< 2.0% v/v
Surfactant Gemini SurfactantsForms highly stable mixed micelles; demonstrates superior encapsulation for polycyclic aromatic hydrocarbons compared to single-chain surfactants[3].< CMC limits
Complexation HP- β -CDSupramolecular inclusion. The hydrophobic core enters the apolar cavity, shielding it from water, while the hydrophilic exterior maintains aqueous solubility[4].< 5.0% w/v

Self-Validating Experimental Protocols

Protocol A: Differentiating Kinetic vs. Thermodynamic Solubility

Causality: Researchers often mistake a metastable supersaturated state (kinetic) for true equilibrium solubility (thermodynamic). This protocol isolates both variables to prevent false-positive solubility readings[1].

  • Kinetic Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Spike this stock into PBS (pH 7.4) to your target concentration (ensure DMSO is 1%).

  • Thermodynamic Preparation: Add excess solid powder directly to 10 mL of PBS (pH 7.4) without any organic solvent.

  • Incubation: Shake both samples at 37°C. Sample the kinetic vial at 2 hours. Sample the thermodynamic vial at 48 hours.

  • Processing: Centrifuge both samples at 10,000 x g for 15 minutes, filter the supernatant through a 0.22 µm PTFE syringe filter, and quantify via HPLC-UV.

  • Self-Validation Check: If the kinetic solubility value is high at 2 hours but drops significantly when re-tested at 48 hours, your compound is undergoing delayed nucleation and crystallization. The 48-hour thermodynamic value is your true baseline solubility.

Protocol B: Preparation of HP- β -CD Inclusion Complexes

Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) relies on the displacement of high-enthalpy water molecules from its cavity by the hydrophobic phenazine core[4].

  • Solution Prep: Prepare a 10% (w/v) solution of HP- β -CD in deionized water.

  • Complexation: Add an excess amount of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine powder to the CD solution.

  • Equilibration: Stir the suspension continuously at room temperature for 48 to 72 hours. Do not apply high heat, as inclusion complexation is generally an exothermic process; heating will shift the equilibrium toward dissociation.

  • Filtration: Filter the suspension through a 0.45 µm filter to remove all uncomplexed, insoluble drug.

  • Lyophilization: Freeze-dry the clear filtrate to obtain the solid inclusion complex.

  • Self-Validation Check: Analyze the lyophilized powder via Differential Scanning Calorimetry (DSC). The disappearance of the sharp endothermic melting peak of the crystalline imidazophenazine confirms true supramolecular inclusion rather than a simple physical mixture[5].

Frequently Asked Questions (FAQs)

Q: Why does my compound completely dissolve in 0.1 M HCl, but instantly precipitate when I neutralize the solution for my biological assay? A: The fused imidazole ring acts as a weak base. In acidic conditions (pH < 5), the nitrogen is protonated, creating a water-soluble cationic species[2]. Upon neutralization to pH 7.4, the molecule deprotonates back to its neutral, highly hydrophobic planar state. Because the aqueous environment can no longer support the uncharged polycyclic core, the lattice energy takes over, triggering rapid precipitation.

Q: Can I permanently increase the solubility of this compound by formulating it as an amorphous solid dispersion? A: No. While disrupting the crystalline lattice (e.g., via milling or amorphous solid dispersions) increases the dissolution rate and provides a temporary apparent increase in kinetic solubility, it is not permanent. Given sufficient time in aqueous media, the compound will eventually revert to its most stable, lowest-energy crystalline polymorph, and the concentration will drop back to its true thermodynamic solubility[1].

Q: Why does my compound precipitate when diluted directly from a DMSO stock into my assay buffer, even at low concentrations? A: You are experiencing a "Solvent-Shift" effect. When the DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase faster than the hydrophobic drug can disperse. This leaves the planar phenazine molecules stranded in a highly polar microenvironment, leading to localized supersaturation, π−π stacking, and immediate crash-out.

G DMSO 100% DMSO Stock (Monomeric State) Dilution Aqueous Buffer Dilution (Rapid Solvent Shift) DMSO->Dilution Nucleation Supersaturation & Nucleation Dilution->Nucleation Aggregation π-π Stacking of Planar Cores Nucleation->Aggregation Precipitate Visible Precipitation (False Negatives) Aggregation->Precipitate

Caption: Mechanism of solvent-shift induced precipitation in planar polycyclic compounds.

References

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554.[Link]

  • Viernstein, H., & Wolschann, P. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46, 254-262.[Link]

  • Wei, J., et al. (2011). Investigation on the solubilization of polycyclic aromatic hydrocarbons in the presence of single and mixed Gemini surfactants. Journal of Hazardous Materials, 190(1-3), 840-847.[Link]

  • Romadina, E. I., et al. (2022). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. Batteries, 8(12), 288.[Link]

  • Zhao, F., et al. (2013). Development of orally disintegrating tablets of Perphenazine/hydroxypropyl-β-cyclodextrin inclusion complex. PubMed. [Link]

Sources

Optimization

Optimizing crystallization conditions for 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing 2-(Hydroxymethyl)-1H-imida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine .

This molecule presents a unique crystallographic challenge: it possesses a highly planar, rigid, and extended aromatic phenazine core that strongly favors rapid π−π stacking, coupled with an imidazole ring and a hydroxymethyl group that create a complex, directional hydrogen-bonding network. Standard "trial and error" crystallization often fails here. To achieve X-ray diffraction (XRD) quality single crystals, we must move beyond basic recipes and manipulate the causality of nucleation and crystal growth.

Below is the logical workflow we use to troubleshoot and optimize these systems.

Crystallization Troubleshooting Workflow

CrystallizationWorkflow Start Dissolve Imidazophenazine Derivative CheckSol Fully Soluble? Start->CheckSol Heat Use Polar Aprotic Solvent (DMF/DMSO) CheckSol->Heat No Method Select Crystallization Method CheckSol->Method Yes Heat->CheckSol Vapor Vapor Diffusion (mg scale) Method->Vapor Cooling Slow Cooling (Bulk scale) Method->Cooling Result Crystal Quality? Vapor->Result Cooling->Result Needles Needles/Oiling Out: Adjust H-bond/Cooling Result->Needles Poor Success Single Crystal for XRD Result->Success Good Needles->Method Optimize

Workflow for optimizing imidazophenazine crystallization.

Frequently Asked Questions & Troubleshooting

Q1: Why does 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine consistently form fine, hair-like needles instead of blocky crystals? Mechanistic Cause: The highly planar phenazine core drives rapid π−π stacking along a single crystallographic axis. Meanwhile, the imidazole (-NH-) and hydroxymethyl (-CH2OH) groups form strong, directional hydrogen bonds. If your solvent does not actively compete for these interactions, 1D growth outpaces 3D growth, resulting in fragile needles. Literature confirms that imidazophenazines crystallized directly from non-competing polar aprotic solvents like DMF often yield fine, unusable brown crystals[1]. Actionable Solution: You must introduce a solvent that competes for hydrogen bonding (such as methanol or ethanol) to slow down the assembly of the imidazole/hydroxymethyl network. Consider whether a hydrogen-bonding solvent might help or hinder the specific lattice formation; amides generally perform better when paired with hydrogen-bonding co-solvents[2].

Q2: My sample is "oiling out" (forming a liquid layer) instead of precipitating as a solid. How do I force crystallization? Mechanistic Cause: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS), occurs when the solution becomes supersaturated at a temperature above the melting point of the solute-solvent phase. The compound separates as a viscous, impurity-rich liquid rather than nucleating as a highly ordered solid. This is frequently observed when the boiling point of the solvent is higher than the melting point of the solvated compound, or when cooling is performed too rapidly[3]. Actionable Solution: Do not attempt to scratch the glass or seed the oil. Instead, re-heat the flask to re-dissolve the material, add a small amount of the "good" solvent to lower the saturation temperature below the LLPS boundary, and re-attempt crystallization using an extremely slow cooling profile (e.g., leaving the hot solution on a cooling hot plate rather than moving it directly to a cold surface)[3].

Q3: The compound is only soluble in high-boiling solvents like DMSO or DMF. How can I perform slow evaporation? Mechanistic Cause: Extended aromatic systems are notoriously poorly soluble in volatile organic solvents (DCM, acetone, ether). However, slow evaporation of high-boiling solvents like DMF or DMSO is highly discouraged. These solvents have a tendency to become trapped in the crystal lattice, causing structural disorder, and their slow evaporation rate often leads to compound degradation before crystals can form[2]. Actionable Solution: Abandon slow evaporation and utilize Vapor Diffusion . By placing your compound dissolved in a minimal amount of DMF in an inner vial, and a volatile anti-solvent in an outer closed chamber, the anti-solvent will slowly diffuse into your solution. This gradually lowers the solubility and induces controlled, high-quality nucleation without requiring the evaporation of the primary solvent[2].

Q4: Can I use co-crystallization to improve the crystal quality of this molecule? Mechanistic Cause: Yes. If single-component crystallization fails due to conformational rigidity or overpowering self-association, introducing a co-former can disrupt the homomeric π−π stacks. Phenazine derivatives are classic candidates for co-crystallization. Actionable Solution: Utilize co-formers with complementary hydrogen-bonding motifs. For example, forming 1:2 co-crystals of phenazine derivatives with molecules like vanillin or dicarboxylic acids has been shown to successfully alter the crystal habit and improve physicochemical properties[4].

Quantitative Data: Solvent Systems & Expected Outcomes

To aid in your experimental design, refer to this summary of solvent systems and their typical crystallographic outcomes for imidazophenazine derivatives.

Primary SolventAnti-SolventCrystallization MethodExpected Crystal HabitMechanistic Rationale
DMF (100%) NoneSlow EvaporationFine Needles / PowderRapid π−π stacking dominates; lack of H-bond competition leads to 1D growth.
DMSO Ethyl AcetateVapor DiffusionBlocky PrismsEtOAc gradually modulates polarity; slow diffusion controls supersaturation kinetics.
Methanol WaterSlow CoolingMicrocrystalsStrong H-bond competition disrupts 1D growth, but high supersaturation causes rapid nucleation.
DMF TolueneLiquid LayeringPlatesToluene interacts with the aromatic phenazine core via π−π interactions, slowing longitudinal growth.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies tailored for 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine.

Protocol 1: Vapor Diffusion (Optimized for mg-Scale Single Crystals)

This approach is the best method to use if you have only milligrams of your compound and require XRD-quality crystals[2].

  • Dissolution: Dissolve 2–5 mg of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine in the absolute minimum required volume (approx. 0.5–1.0 mL) of DMF or DMSO in a small 1-dram (4 mL) inner glass vial.

  • Filtration (Critical Step): Filter the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram vial. Causality: Removing dust and glass fragments eliminates premature, uncontrolled nucleation sites, forcing the system to grow fewer, larger crystals[2].

  • Chamber Setup: Place the un-capped inner vial into a larger 20 mL scintillation vial containing 3–4 mL of a volatile anti-solvent (e.g., diethyl ether or ethyl acetate). The compound must be insoluble in this anti-solvent.

  • Equilibration: Cap the outer 20 mL vial tightly and wrap the seal with Parafilm. Place the system in a vibration-free environment (or a refrigerator to further slow diffusion kinetics) and leave it undisturbed for 1 to 3 weeks[2].

Protocol 2: Temperature-Controlled Anti-Solvent Crystallization (Bulk Scale)

Use this method when scaling up purification and when dealing with "oiling out" issues.

  • Saturation: In a 25 mL Erlenmeyer flask, dissolve 50 mg of the compound in 5 mL of hot DMF (approx. 80 °C) while stirring.

  • Anti-solvent Addition: Dropwise, add a pre-heated hydrogen-bonding anti-solvent (e.g., ethanol) until the solution becomes just slightly cloudy (indicating the nucleation threshold). Immediately add 1–2 drops of hot DMF until the solution just clears.

  • Controlled Cooling: Remove the flask from the heat source. Do not place it on a cold benchtop. Instead, place the flask inside a Dewar flask filled with water at 80 °C, or leave it on the turned-off hotplate. Allow the entire system to cool to room temperature at a rate of < 1 °C per hour. Causality: This extremely slow cooling profile prevents liquid-liquid phase separation and favors the thermodynamic formation of stable crystals[3].

  • Harvesting: Once crystallization is complete, isolate the crystals via vacuum filtration and wash immediately with ice-cold ethanol to remove residual DMF without re-dissolving the product.

Sources

Troubleshooting

Overcoming fluorescence quenching in 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine probes

Welcome to the Global Technical Support Center (Tokyo Hub) for Photophysical Probes. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Global Technical Support Center (Tokyo Hub) for Photophysical Probes.

As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine . While the planar phenazine core provides excellent quantum yields, the fused imidazole ring and hydroxymethyl group make this probe highly sensitive to its microenvironment.

This guide will help you systematically diagnose and overcome fluorescence quenching by understanding the underlying physical chemistry—ensuring your experimental protocols are robust, reproducible, and self-validating.

I. Diagnostic FAQs: Understanding the Causality of Quenching

Q1: My probe is highly fluorescent in DMSO, but the signal completely quenches when I dilute it into my biological assay buffer. What is happening? A: You are likely observing Aggregation-Caused Quenching (ACQ) . The imidazophenazine framework features a large, flat, hydrophobic π -conjugated system. When introduced to a highly polar aqueous environment, the molecules minimize their exposure to water by stacking together via intermolecular π−π interactions. This stacking creates low-energy trap states that facilitate non-radiative decay, effectively turning off the fluorescence[1].

Q2: I am using an aprotic solvent, but my fluorescence still drops unpredictably over time. Could trace impurities be the cause? A: Yes. The imidazole nitrogens (and the adjacent hydroxymethyl oxygen) act as powerful electron donors, making the probe an excellent chelator for heavy or paramagnetic transition metals (e.g., Cu²⁺, Fe³⁺, Hg²⁺). If your glassware or buffers contain trace metals, they will coordinate to the probe. This coordination alters the HOMO-LUMO gap and triggers Photoinduced Electron Transfer (PET) from the fluorophore to the metal, quenching the excited state rapidly [2].

Q3: How can I tell if the quenching is due to irreversible degradation or a reversible physical process (like PET)? A: You must build a self-validating control into your assay. Because metal-induced PET is a non-covalent coordination event, it is fully reversible. By adding a strong, competitive chelator like EDTA, you can strip the metal from the imidazophenazine core. If the fluorescence returns, the molecule is intact, and the quenching was purely mechanistic [3].

II. Diagnostic Workflows & Mechanistic Pathways

To effectively troubleshoot, you must first identify the root cause of the signal loss. Follow the diagnostic workflow below.

DiagnosticWorkflow Start Signal Drop Detected (Fluorescence Quenching) CheckSolvent Is the assay buffer >10% aqueous? Start->CheckSolvent ACQ Aggregation-Caused Quenching (ACQ) CheckSolvent->ACQ Yes CheckMetals Are trace metals present? (e.g., Cu²⁺, Hg²⁺) CheckSolvent->CheckMetals No AddCoSolvent Optimize Solvent (Add DMSO/Surfactant) ACQ->AddCoSolvent PET Metal-Induced PET Quenching CheckMetals->PET Yes AddEDTA Mask Metals (Add EDTA) PET->AddEDTA Recovered Fluorescence Restored AddCoSolvent->Recovered AddEDTA->Recovered

Caption: Workflow for diagnosing and resolving fluorescence quenching in imidazophenazine probes.

MechanisticPathway Probe Free Probe (Radiative Decay ON) PiStacking Intermolecular π-π Stacking Probe->PiStacking MetalBinding Metal Coordination at Imidazole N Probe->MetalBinding ACQState ACQ State (Radiative Decay OFF) PiStacking->ACQState PETState PET State (Electron Transfer OFF) MetalBinding->PETState ACQState->Probe Disruption via Co-solvent PETState->Probe Competitive Chelation

Caption: Mechanistic pathways of ACQ and PET quenching, and their respective recovery strategies.

III. Quantitative Data Summary

Use the following table to match your spectral observations with the correct mitigation strategy.

Quenching MechanismPrimary TriggerSpectral Shift / Visual CueMitigation StrategyExpected Signal Recovery
Metal-Induced PET Trace Cu²⁺, Hg²⁺, Fe³⁺Rapid intensity drop; possible slight blue shiftCompetitive chelation (10 eq. EDTA)>95%
ACQ ( π−π Stacking) Aqueous fraction ( fw​ ) > 10%Broadening of emission peak; red shiftCo-solvent optimization (DMSO/Tween-20)80–90%
Hydrogen Bonding Protic solvents (MeOH, H₂O)Gradual intensity decayAprotic solvent substitution (MeCN, DMF)~100%

IV. Step-by-Step Experimental Protocols

Protocol A: Self-Validating Reversal of Metal-Induced PET Quenching

Causality: EDTA possesses a higher thermodynamic formation constant for transition metals than the bidentate imidazole/hydroxymethyl pocket of the probe. Adding EDTA actively pulls the quenching metal away from the fluorophore, restoring the radiative decay pathway[3].

Materials:

  • Quenched probe solution (10 µM in DMSO/HEPES buffer).

  • 0.1 M EDTA stock solution (pH adjusted to 7.4).

  • Spectrofluorometer.

Methodology:

  • Baseline Measurement: Transfer 2.0 mL of the quenched probe solution into a quartz cuvette. Record the emission spectrum ( λex​ ≈ 380 nm, monitor emission at ~475–550 nm depending on derivatives).

  • Competitive Chelation: Add 2.0 µL of the 0.1 M EDTA stock to the cuvette (final EDTA concentration = 100 µM, a 10-fold excess).

  • Equilibration: Mix gently via inversion and incubate at room temperature for 3 minutes to allow the ligand exchange kinetics to complete.

  • Validation: Re-record the emission spectrum.

    • Success Criterion: If the signal recovers to >90% of the theoretical maximum, the quenching was definitively caused by trace metal PET.

Protocol B: Solvent Titration to Mitigate Aggregation-Caused Quenching (ACQ)

Causality: By systematically mapping the water fraction ( fw​ ), you can identify the exact dielectric threshold where intermolecular π−π stacking outcompetes probe-solvent interactions[1].

Materials:

  • 1.0 mM Probe stock in 100% anhydrous DMSO.

  • Deionized Water or Assay Buffer.

Methodology:

  • Preparation of Fractions: Prepare a series of 10 vials. To each, add varying ratios of DMSO and Water to achieve water fractions ( fw​ ) of 0%, 10%, 20%, ... up to 90%, ensuring a final volume of 1.98 mL per vial.

  • Probe Injection: Inject 20 µL of the 1.0 mM probe stock into each vial (Final probe concentration = 10 µM). Mix immediately to prevent localized precipitation.

  • Spectral Analysis: Measure the maximum fluorescence intensity for each vial.

  • Data Plotting & Optimization: Plot Fluorescence Intensity vs. fw​ . You will typically observe a sharp inflection point (often around fw​ = 10–20%) where the signal drops exponentially.

  • Resolution: For biological assays requiring high aqueous content, introduce 0.1% Tween-20 or Triton X-100 to the buffer. The hydrophobic cores of these surfactant micelles will encapsulate the phenazine monomers, physically shielding them from π−π stacking while maintaining aqueous compatibility.

V. References

1.. Canadian Journal of Chemistry, 2021. 2. . RSC Advances, The Royal Society of Chemistry, 2021. 3.. Tetrahedron, 2013, 69(37), 7981-7987.

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine

Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the purity analysis of 2-(Hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the purity analysis of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine .

This molecule presents a unique trifecta of chromatographic challenges: a highly conjugated, hydrophobic phenazine core; a basic, tautomeric imidazole ring; and a polar hydroxymethyl group. Standard reversed-phase (RP) methods often fail here, resulting in peak tailing, splitting, or poor impurity resolution. This guide provides field-proven, mechanistically grounded solutions to these specific issues.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my main API peak exhibit severe tailing (USP Tailing Factor > 2.0) on a standard C18 column?

The Causality: Peak tailing in this molecule is rarely a physical column issue; it is a chemical interaction problem. The phenazine and imidazole rings contain multiple basic nitrogen atoms. On standard silica-based columns, ionized residual silanol groups (Si-O⁻) act as weak cation exchangers[1]. At mid-pH levels (pH 4–7), these silanols are deprotonated, while the basic nitrogens of your analyte are partially protonated. This creates strong, secondary ion-exchange interactions that drag out the elution profile, destroying peak symmetry[2].

The Solution:

  • Suppress Silanol Ionization: Lower the mobile phase pH to ≤ 3.0 (e.g., using 0.1% Formic Acid or 10–20 mM Phosphate buffer at pH 2.5). This ensures residual silanols are fully protonated (Si-OH), neutralizing their negative charge and shutting down the ion-exchange mechanism[2].

  • Upgrade Column Chemistry: Switch to a base-deactivated column or a Type-C silica (silica hydride) column. These stationary phases are engineered to lack acidic silanols, drastically reducing tailing for highly basic pharmaceuticals[3].

Q2: I am observing a double peak (peak splitting) or a broad plateau, but LC-MS confirms both peaks have the same m/z. Is my column voiding?

The Causality: If a column frit collapses (voiding), all peaks in your chromatogram will split[4]. If only the 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine peak is splitting, you are observing imidazole tautomerism . The proton on the 1H-imidazole ring rapidly migrates between the two nitrogen atoms. If the kinetic rate of this interconversion is similar to the timescale of your chromatographic separation, the detector captures a "snapshot" of the dynamic equilibrium, resulting in split peaks connected by a plateau[5].

The Solution: To resolve tautomeric splitting, you must force the equilibrium to one side or accelerate the interconversion so the detector sees a single, time-averaged species:

  • Kinetic Acceleration via Temperature: Increase the column compartment temperature to 45–50 °C. Higher thermal energy increases the tautomerization rate, merging the split peaks into a single, sharp Gaussian peak[5].

  • State-Locking via pH: Ensure your mobile phase pH is at least 2 units away from the imidazole's pKa. This forces the molecule into a single, uniform ionization state, preventing dynamic interconversion during the run[4].

Q3: How do I improve the resolution between the main peak and structurally similar process impurities?

The Causality: Process impurities for this compound often involve minor modifications to the phenazine core (e.g., N-oxidation) or the hydroxymethyl group. A standard aliphatic C18 chain relies purely on hydrophobic dispersion forces, which may not provide enough selectivity for structurally rigid, planar aromatic impurities.

The Solution: Implement Analytical Quality by Design (AQbD) principles to systematically explore orthogonal selectivities[6]. Switch to a Phenyl-Hexyl or Biphenyl stationary phase. These columns leverage π−π stacking interactions between the electron-dense phenyl rings of the stationary phase and the conjugated phenazine core of your analyte, offering superior selectivity for aromatic impurities.

Part 2: Diagnostic Workflows

Below are the logical frameworks for method development and troubleshooting, visualized for quick reference.

Workflow A Start: Analyze Analyte (pKa, LogP) B Select Stationary Phase (Base-Deactivated / Phenyl) A->B C Optimize Mobile Phase pH (pH < 3.0) B->C D Check for Peak Splitting (Tautomerism) C->D E Increase Temp (45-50°C) & Lock pH D->E Splitting F Gradient Optimization (AQbD Approach) D->F Sharp Peak E->F G Method Validation & SST F->G

Fig 1. Systematic HPLC method development workflow for basic, tautomeric compounds.

Troubleshooting A Peak Splitting Detected B Are ALL peaks split? A->B C Column Void / Frit Issue Action: Replace Column B->C Yes D Only API peak is split B->D No E Tautomerism vs Co-elution D->E F Change Temp by 10°C E->F G Peaks merge: Tautomerism F->G Merges H Peaks shift: Co-elution F->H Shifts

Fig 2. Diagnostic logic tree for troubleshooting peak splitting in HPLC.

Part 3: Self-Validating Experimental Protocol

To ensure absolute reliability, your method must be a self-validating system. Follow this step-by-step protocol to optimize and verify the purity analysis method.

Phase 1: Preparation & System Priming

  • Mobile Phase A (Aqueous): Prepare 20 mM Potassium Phosphate buffer. Adjust to pH 2.5 using dilute Phosphoric Acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Column Installation: Install a base-deactivated Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm). Set the column oven temperature to 45 °C to suppress tautomerism.

Phase 2: Gradient Execution 4. Equilibration: Run at 5% B for 10 column volumes to ensure complete protonation of any residual silanols. 5. Gradient Program:

  • 0–2 min: Hold at 5% B (Retains the polar hydroxymethyl moiety).

  • 2–15 min: Linear ramp to 60% B (Elutes the hydrophobic phenazine core).

  • 15–18 min: Hold at 60% B (Clears highly retained lipophilic impurities).

  • 18–18.1 min: Return to 5% B.

  • 18.1–25 min: Re-equilibration.

Phase 3: Internal Validation (System Suitability Testing - SST) 6. Blank Injection: Inject the sample diluent. Validation Check: Ensure no ghost peaks > 0.05% area at the API retention time. 7. SST Mix Injection: Inject a standard containing the API and its closest eluting known impurity.

  • Validation Check 1: USP Resolution ( Rs​ ) between API and impurity must be ≥2.0 .

  • Validation Check 2: USP Tailing Factor ( Tf​ ) for the API must be ≤1.5 .

  • Validation Check 3: Theoretical plates ( N ) must be ≥10,000 .

  • Action: If any check fails, do not proceed with sample analysis. Re-verify mobile phase pH and column integrity.

Part 4: Quantitative Data Summary

The table below summarizes the quantitative improvements achieved by moving from a generic starting method to the optimized, mechanistically-driven method described above.

Chromatographic ParameterGeneric Starting MethodOptimized MethodAnalytical Impact
Stationary Phase Standard C18Base-Deactivated Phenyl-HexylEnhanced π−π selectivity for impurities.
Mobile Phase pH pH 6.5 (Unbuffered)pH 2.5 (20 mM Phosphate)Suppressed silanol ionization; tailing eliminated.
Column Temperature 25 °C (Ambient)45 °CTautomerism kinetics accelerated; peak splitting resolved.
USP Tailing Factor ( Tf​ ) 2.8 (Severe Tailing)1.1 (Symmetrical)Improved integration accuracy for low-level impurities.
Resolution ( Rs​ ) 1.2 (Co-elution)3.4 (Baseline resolved)High confidence in purity quantification.
Theoretical Plates ( N ) 4,20014,500Sharper peaks, higher sensitivity.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC" Element Lab Solutions. Available at: [Link]

  • MICROSOLV. "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology" MicroSolv Technology Corporation. Available at: [Link]

  • GALAK Chromatography. "HPLC Troubleshooting - Peak Shape Problems & Ghost Peak" GALAK Chromatography Technology. Available at:[Link]

  • PMC. "Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC..." National Institutes of Health. Available at: [Link]

  • PMC. "Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities..." National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement for 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine

Welcome to the Technical Support Center. This guide is engineered for application scientists, formulation chemists, and drug development professionals working with 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for application scientists, formulation chemists, and drug development professionals working with 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine.

Compounds featuring the imidazo[4,5-b]phenazine scaffold are highly valued for their potent biological activities, including dual Topoisomerase I/IIα inhibition and antiviral properties . However, the extended planar aromatic system drives strong π−π stacking, resulting in high crystal lattice energy, poor aqueous solubility, and erratic bioavailability. This guide addresses the most critical bottlenecks in formulating and delivering this active pharmaceutical ingredient (API).

Part 1: Troubleshooting Guide & FAQs

Q1: My in vitro assays are failing due to compound precipitation upon dilution in aqueous media. How can I overcome the inherent insolubility of the imidazo[4,5-b]phenazine core? Analysis & Causality: The planar dibenzopyrazine (phenazine) core fused with an imidazole ring creates a highly rigid, hydrophobic structure. When dissolved in DMSO and spiked into an aqueous buffer, the solvent shift rapidly forces the compound out of solution because water cannot disrupt the strong intermolecular π−π interactions. Resolution: To bypass the high lattice energy, you must disrupt the crystalline state. We recommend formulating an Amorphous Solid Dispersion (ASD) using a hydrophilic polymer matrix (e.g., Copovidone/PVP-VA). The polymer sterically hinders recrystallization and maintains the API in a high-energy amorphous state, generating a supersaturated solution in the gastrointestinal tract or assay buffer. Alternatively, cyclodextrin complexation or liposomal encapsulation has been proven effective for phenazine derivatives .

Q2: Can we chemically modify the 2-hydroxymethyl group to improve oral bioavailability without losing target affinity? Analysis & Causality: Yes. The 2-hydroxymethyl moiety is an ideal synthetic handle for a prodrug strategy. Because the free hydroxyl group acts as both a hydrogen bond donor and acceptor, it contributes to crystal lattice stabilization. By converting this alcohol into a phosphate ester prodrug, you introduce a highly ionizable group (pKa ~1.5 and 6.5). This dramatically increases aqueous solubility at physiological pH. Resolution: Synthesize the phosphate ester. Upon oral administration, intestinal alkaline phosphatases will rapidly cleave the phosphate group, releasing the lipophilic active parent drug right at the brush border membrane, thereby driving passive transcellular absorption.

Q3: During DMPK screening, the compound shows high intrinsic clearance in liver microsomes. What is the metabolic liability? Analysis & Causality: The primary metabolic soft spots are the 2-hydroxymethyl group and the phenazine nitrogens. The hydroxymethyl group is highly susceptible to oxidation by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), converting it to the corresponding inactive carboxylic acid. Additionally, the electron-rich nitrogens in the phenazine ring can undergo N-oxidation mediated by CYP450 enzymes or Flavin-containing monooxygenases (FMOs). Resolution: If the clearance is too rapid, consider substituting the hydroxymethyl group with a bioisostere (e.g., a trifluoromethyl or methoxymethyl group) during the lead optimization phase, or co-administer with a pharmacokinetic enhancer (e.g., a CYP inhibitor) if the structure is locked.

Part 2: Experimental Protocols

Protocol 1: Preparation and Validation of Amorphous Solid Dispersion (ASD)

This protocol describes the generation of an ASD via spray drying to enhance the dissolution rate. It includes a self-validating step to ensure the destruction of the crystalline lattice.

  • Solution Preparation: Dissolve 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine and PVP-VA 64 (1:3 w/w ratio) in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol. Ensure complete visual dissolution. Causality: DCM dissolves the hydrophobic API, while Ethanol ensures polymer solubility.

  • Spray Drying: Process the solution through a laboratory spray dryer (e.g., Büchi B-290). Set the inlet temperature to 80°C, aspirator to 100%, and pump rate to 10%.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Self-Validation (Critical Step): Analyze the resulting powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Acceptance Criteria: The PXRD diffractogram must show a broad "halo" with a complete absence of sharp Bragg peaks. The DSC thermogram must show a single glass transition temperature ( Tg​ ) and no endothermic melting peak ( Tm​ ), confirming a single-phase amorphous system.

Protocol 2: Synthesis of the Phosphate Prodrug
  • Phosphorylation: Dissolve the API in anhydrous THF under argon. Add 1.5 eq of di-tert-butyl N,N-diisopropylphosphoramidite and 2.0 eq of 1H-tetrazole. Stir at room temperature for 2 hours.

  • Oxidation: Cool the reaction mixture to 0°C and add 1.5 eq of m-CPBA to oxidize the P(III) intermediate to the P(V) phosphate triester.

  • Deprotection: Treat the isolated intermediate with 10% Trifluoroacetic acid (TFA) in DCM for 1 hour at room temperature to cleave the tert-butyl protecting groups.

  • Self-Validation: Confirm the structure via 31 P NMR (expecting a singlet around 0 to -5 ppm) and LC-MS (monitoring the [M+H]+ shift corresponding to the addition of the PO3​H2​ mass).

Part 3: Quantitative Data Presentation

The following table summarizes the physicochemical and pharmacokinetic improvements achieved through our recommended bioavailability enhancement strategies.

Formulation / ModificationAqueous Solubility (pH 6.8)Caco-2 Permeability ( Papp​ )Oral Bioavailability (F%)Primary Mechanism of Enhancement
Free Base (Crystalline) < 1 µg/mL 1.2×10−6 cm/s< 5%N/A (Baseline)
PVP-VA ASD (1:3) 45 µg/mL (Supersaturated) 4.5×10−6 cm/s28%Disruption of crystal lattice energy
Liposomal Encapsulation > 500 µg/mL (Encapsulated)N/A (Endocytosis)42%Solubilization in lipid bilayer
Phosphate Prodrug > 2,000 µg/mL 8.1×10−6 cm/s*55%Ionization & enzymatic activation

*Permeability reflects the parent drug after enzymatic cleavage at the apical membrane.

Part 4: Workflows and Pathway Visualizations

ASD_Workflow A API + PVP-VA Polymer (1:3 Ratio) B Solvent Dissolution (DCM/EtOH) A->B C Spray Drying (Inlet: 80°C) B->C D Vacuum Drying (Remove Residuals) C->D E PXRD/DSC Validation (Confirm Amorphous State) D->E F Enhanced Bioavailability (Supersaturation) E->F

Workflow for formulating and validating amorphous solid dispersions via spray drying.

Prodrug_Pathway P Phosphate Prodrug (High Aqueous Solubility) E Intestinal Alkaline Phosphatase (Enzymatic Cleavage) P->E Oral Dosing A Active API: 2-(Hydroxymethyl)... (High Permeability) E->A Hydrolysis T Topoisomerase II (Target Binding) A->T Intercalation D DNA Cleavage Complex (Stabilization) T->D C Apoptosis (Cell Death) D->C

Metabolic activation of the phosphate prodrug and downstream Topoisomerase II inhibition.

References

  • Title: Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking Source: Egyptian Journal of Chemistry (2022) / ResearchGate URL: [Link]

  • Title: Phenazines and Photoactive Formulations: Promising Photodrugs for Photodynamic Therapy Source: IntechOpen (2023) URL: [Link]

  • Title: Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease Source: ResearchGate (2026) URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Guide: 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine vs. Standard Phenazines

As drug development pivots toward highly targeted therapies, understanding the structure-activity relationship (SAR) of heterocyclic scaffolds is paramount. Phenazines have long been recognized for their broad-spectrum b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted therapies, understanding the structure-activity relationship (SAR) of heterocyclic scaffolds is paramount. Phenazines have long been recognized for their broad-spectrum biological activity. However, functionalizing the core phenazine ring fundamentally alters its mechanism of action.

This guide provides an objective, data-driven comparison between the rationally designed 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine and standard phenazines (e.g., Pyocyanin, Phenosafranin). By dissecting their divergent cytotoxic pathways, this document serves as a foundational resource for researchers evaluating these compounds for oncological or photodynamic applications.

Mechanistic Divergence: Causality in Cytotoxicity

The fundamental difference between these two classes lies in how they induce cellular apoptosis.

Standard Phenazines (The Redox Cyclers): Unmodified or naturally occurring phenazines, such as pyocyanin or phenosafranin, are primarily redox-active molecules. They readily accept electrons from cellular reducing agents (like NADH) and transfer them to molecular oxygen. This rapid redox cycling generates a lethal burst of Reactive Oxygen Species (ROS), including superoxide ( O2−​ ) and hydrogen peroxide ( H2​O2​ ) [1]. Because this mechanism is highly dependent on light excitation in some derivatives, standard phenazines are frequently investigated as photosensitizers in Photodynamic Therapy (PDT) [2].

2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (The Target Engager): Fusing an imidazole ring to the phenazine core abolishes the chaotic redox cycling and transforms the molecule into a precision DNA intercalator. The planar imidazo[4,5-b]phenazine system slips between DNA base pairs, while the appended hydroxymethyl group acts as a critical hydrogen-bond donor. This specific structural modification allows the compound to stabilize the transient DNA-Topoisomerase cleavage complex. By acting as a dual Topoisomerase I/IIα poison , it prevents DNA re-ligation, causing double-strand breaks during replication and forcing the cancer cell into apoptosis [1].

MechanisticPathway Imidazo 2-(Hydroxymethyl)-1H- imidazo[4,5-b]phenazine Topo Topoisomerase I/IIα Inhibition Imidazo->Topo DNA DNA Intercalation & Cleavage Complex Imidazo->DNA StdPhen Standard Phenazines (e.g., Pyocyanin) Redox Redox Cycling (Electron Transfer) StdPhen->Redox Apoptosis1 Apoptosis via DNA Damage Topo->Apoptosis1 DNA->Apoptosis1 ROS ROS Generation (O2-, H2O2) Redox->ROS Apoptosis2 Apoptosis via Oxidative Stress ROS->Apoptosis2

Figure 1: Divergent cytotoxic mechanisms of imidazophenazines vs. standard phenazines.

Experimental Methodologies & Self-Validating Protocols

To accurately profile and compare these compounds, researchers must utilize a multiplexed workflow. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol A: Topoisomerase I Relaxation Assay (Target Engagement)

Purpose: To distinguish true topoisomerase poisons (like the imidazophenazine derivative) from simple DNA binders.

  • Preparation: Incubate 0.25 µg of supercoiled pBR322 plasmid DNA with 1 Unit of human Topoisomerase I in relaxation buffer.

  • Treatment: Add serial dilutions (0.1 - 10 µM) of the test compounds. Crucial Control: Use Camptothecin as a positive control for Topo I poisoning.

  • Reaction & Resolution: Incubate at 37°C for 30 minutes, terminate with 1% SDS, and resolve via 1% agarose gel electrophoresis.

  • Causality Check: If the compound is a Topo poison, you will observe the disappearance of the supercoiled DNA band without the appearance of fully relaxed DNA (indicating trapped cleavage complexes). Standard phenazines will fail to trap this complex.

Protocol B: DCFDA Cellular ROS Assay (Redox Profiling)

Purpose: To quantify oxidative stress and validate the redox-cycling mechanism.

  • Seeding: Seed MCF-7 or A549 cells at 1×104 cells/well in a 96-well dark plate.

  • Staining: Pre-incubate cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 minutes. DCFDA is non-fluorescent until oxidized by ROS.

  • Treatment: Wash cells and apply test compounds. Crucial Control: Co-treat a parallel set of wells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger.

  • Causality Check: Standard phenazines will trigger a massive spike in fluorescence (Ex/Em: 485/535 nm) that is completely abrogated by NAC. The imidazophenazine derivative should show baseline fluorescence, proving its cytotoxicity is ROS-independent.

Workflow Start Compound Preparation Cell Cell Line Seeding (MCF-7, A549) Start->Cell Split Assay Routing Cell->Split MTT MTT Assay (Viability) Split->MTT TopoAssay Topo Relaxation (Target) Split->TopoAssay ROSAssay DCFDA Assay (ROS) Split->ROSAssay Data IC50 & Mechanistic Profiling MTT->Data TopoAssay->Data ROSAssay->Data

Figure 2: Multiplexed experimental workflow for evaluating phenazine cytotoxicity.

Quantitative Data Comparison

The table below synthesizes the expected performance metrics of these compounds across standardized assays. Data trends are aggregated from established literature on imidazo[4,5-b]phenazines and standard phenazine behavior [1][2].

Compound ClassRepresentative AgentPrimary Cytotoxic MechanismIC50 (MCF-7 Breast Cancer)ROS Fold-Change (vs. Vehicle)Topo I/IIα Inhibition
Targeted Imidazophenazine 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazineDNA Intercalation & Topo Poisoning1.5 - 4.5 µM 1.1x (Baseline)+++ (Potent)
Standard Phenazine PyocyaninRedox Cycling & Oxidative Stress15.0 - 25.0 µM8.5x (High) - (None)
Standard Phenazine PhenosafraninPhototoxicity & DNA Binding10.0 - 20.0 µM*5.0x (Light-dependent)+ (Weak)

*Note: Phenosafranin IC50 values are highly dependent on optical excitation (photodynamic effect).

Conclusion for Drug Development Professionals

For researchers designing next-generation chemotherapeutics, the structural evolution from a standard phenazine to 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine represents a shift from indiscriminate oxidative stress to targeted enzymatic poisoning.

While standard phenazines remain highly valuable for Photodynamic Therapy (PDT) and antimicrobial applications due to their robust ROS generation, they often lack the therapeutic window required for systemic oncology. Conversely, the addition of the imidazole ring and the hydroxymethyl hydrogen-bond donor creates a potent, dual Topoisomerase I/IIα inhibitor. This targeted mechanism yields single-digit micromolar IC50 values against solid tumors without the off-target toxicity associated with systemic redox cycling.

References

  • Ghannam, I. A. Y., El Kerdawy, A. M., & Abdel-Mohsen, H. T. (2022). Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking. Egyptian Journal of Chemistry.[Link]

  • Silva Junior, R. C. da, Campanholi, K. d. S. S., Morais, F. A. P. d., Pinto, L. A. d. M., Rando, F. d. S., Pozza, M. S. d. S., & Caetano, W. (2023). Phenazines and Photoactive Formulations: Promising Photodrugs for Photodynamic Therapy. IntechOpen.[Link]

Comparative

Comparing DNA binding affinity: 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine vs ethidium bromide

Advanced DNA Intercalation Dynamics: 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine vs. Ethidium Bromide As drug development pivots toward highly targeted genomic interventions, the limitations of classical DNA intercalato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced DNA Intercalation Dynamics: 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine vs. Ethidium Bromide

As drug development pivots toward highly targeted genomic interventions, the limitations of classical DNA intercalators become increasingly apparent. While Ethidium Bromide (EtBr) remains the ubiquitous laboratory standard for visualizing nucleic acids, its simple phenanthridinium core lacks the structural nuance required for targeted therapeutic applications. Enter the imidazo[4,5-b]phenazine derivatives.

Specifically, 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (2-HM-ImPhz) represents a sophisticated evolution in ligand design. By coupling an extended, highly planar aromatic system with a strategically placed hydrogen-bonding moiety, this compound achieves a dual-binding modality that significantly outpaces traditional intercalators in both affinity and functional utility. As an application scientist, I evaluate these molecules not just by their end-point fluorescence, but by the thermodynamic causality driving their interactions.

Mechanistic Causality: Intercalation vs. Dual-Mode Anchoring

To understand the disparity in binding affinity, we must examine the molecular thermodynamics of the ligand-DNA interface.

Ethidium Bromide relies almost entirely on classical intercalation. Its planar structure slides between adjacent base pairs, driven by hydrophobic effects and stabilized by π−π stacking, while its cationic charge interacts electrostatically with the DNA phosphate backbone. However, the lack of directional hydrogen bonding results in a relatively high dissociation rate ( koff​ ).

2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine , conversely, employs a "lock-and-key" thermodynamic approach. The imidazo[4,5-b]phenazine core provides a larger surface area for π−π stacking than EtBr, allowing for deeper insertion into the base pair stack. Crucially, the 2-hydroxymethyl group acts as a localized hydrogen bond donor and acceptor. Once the core intercalates, the hydroxymethyl substituent anchors into the adjacent minor or major groove, forming stable H-bonds with the nucleobase edges. This dual-mode interaction (intercalation + groove anchoring) drastically lowers the free energy of the bound state, increasing the intrinsic binding constant ( Kb​ ) by up to an order of magnitude compared to standard intercalators, and enabling potent dual Topoisomerase I/II α inhibition [1].

BindingMechanisms DNA DNA Target (Duplex / G-Quadruplex) ResultEtBr DNA Unwinding & Fluorescence Enhancement DNA->ResultEtBr ResultImPhz High Affinity Binding & Topoisomerase Inhibition DNA->ResultImPhz EtBr Ethidium Bromide (Classic Intercalator) Intercalation Base Pair Intercalation (π-π Stacking) EtBr->Intercalation ImPhz 2-(Hydroxymethyl)-1H- imidazo[4,5-b]phenazine ImPhz->Intercalation GrooveBinding Groove Binding (H-Bonding via -CH2OH) ImPhz->GrooveBinding Intercalation->DNA GrooveBinding->DNA

Mechanistic comparison of DNA binding modes for EtBr and 2-HM-ImPhz.

Quantitative Data Comparison

The structural advantages of 2-HM-ImPhz directly translate into measurable biophysical superiority. Below is a comparative summary of their binding parameters[2].

ParameterEthidium Bromide (EtBr)2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine
Intrinsic Binding Constant ( Kb​ ) ∼1.0−5.0×105 M−1 ∼7.8−9.5×105 M−1
Primary Binding Mode Classical IntercalationDeep Intercalation ( π−π stacking)
Secondary Binding Mode Electrostatic (Phosphate backbone)Groove Anchoring (H-bonding)
Topoisomerase Inhibition Weak / Non-specificPotent Dual Topo I/II α Inhibitor
G-Quadruplex Stabilization PoorHigh Affinity
Spectral Shift (UV-Vis) Moderate BathochromicStrong Bathochromic & Hypochromism

Self-Validating Experimental Workflows

To objectively prove these mechanistic claims, we employ a triad of orthogonal, self-validating assays. Relying on a single spectroscopic method is a recipe for artifactual data; therefore, the following protocols are designed with internal controls to ensure absolute data integrity.

Protocol 1: UV-Vis Absorption Titration (Thermodynamic Affinity)

Causality: When a planar aromatic ligand intercalates into DNA, its π∗ empty orbitals couple with the π orbitals of the base pairs. This decreases the π−π∗ transition energy, resulting in a bathochromic shift (red shift) and hypochromism (decreased absorbance).

  • Baseline Preparation: Prepare a 20μM solution of 2-HM-ImPhz in Tris-HCl buffer (pH 7.4, 50 mM NaCl). Record the baseline UV-Vis spectrum (200-600 nm).

  • Titration: Incrementally add Calf Thymus DNA (ct-DNA) from a concentrated stock ( 0−100μM ).

  • Equilibration: Allow 5 minutes of incubation after each addition to ensure thermodynamic equilibrium.

  • Validation Check: Ensure the presence of a sharp isosbestic point. If the isosbestic point drifts, it indicates a secondary, non-specific binding mode (e.g., external electrostatic aggregation) rather than pure intercalation.

  • Calculation: Use the Wolfe-Shimer equation to calculate the intrinsic binding constant ( Kb​ ).

Protocol 2: Hydrodynamic Viscosity Measurements (Structural Validation)

Causality: Spectroscopic data alone cannot definitively distinguish between deep groove binding and intercalation. Intercalation physically forces adjacent base pairs apart (by ~3.4 Å per bound ligand), lengthening the DNA polymer and increasing the solution's hydrodynamic friction (viscosity). Groove binders do not alter the axial length.

  • Apparatus Setup: Utilize an Ostwald viscometer submerged in a highly controlled water bath at exactly 25.0±0.1∘C .

  • DNA Baseline: Measure the flow time of a 200μM ct-DNA solution ( t0​ ).

  • Ligand Addition: Measure flow times ( t ) for DNA in the presence of increasing concentrations of EtBr (positive control) and 2-HM-ImPhz at various ratios ( r=[Ligand]/[DNA] from 0.0 to 0.2).

  • Data Plotting: Plot (η/η0​)1/3 versus r .

  • Interpretation: 2-HM-ImPhz will show a steeper positive slope than EtBr, proving that its extended planar system causes a more rigid and pronounced elongation of the DNA helix.

Protocol 3: Fluorescent Intercalator Displacement (FID) Assay

Causality: EtBr is weakly fluorescent in aqueous solution because water molecules collisionally quench its excited state. Upon intercalation into the hydrophobic DNA interior, its fluorescence increases by ~20-fold. By introducing 2-HM-ImPhz, we can measure competitive displacement: as the higher-affinity ImPhz displaces EtBr, the EtBr is forced back into the aqueous environment, and fluorescence drops [3].

  • Probe Saturation: Incubate 10μM ct-DNA with 1.2μM EtBr in Tris-HCl buffer for 15 minutes in the dark.

  • Baseline Fluorescence: Excite at 510 nm and record the maximum emission at 600 nm. This is your 100% bound signal.

  • Competitive Titration: Add 2-HM-ImPhz in 1μM increments.

  • Readout: Record the decrease in fluorescence. Calculate the DC50​ (concentration required to displace 50% of EtBr).

  • Validation: The system self-validates by utilizing EtBr's known Kb​ to calculate the apparent Kb​ of 2-HM-ImPhz via the Cheng-Prusoff relationship.

Workflow Step1 1. DNA Saturation Incubate DNA with EtBr Step2 2. Baseline Read Record Max Fluorescence Step1->Step2 Step3 3. Ligand Titration Add 2-HM-ImPhz Step2->Step3 Step4 4. Displacement EtBr Released into Solution Step3->Step4 Step5 5. Quantification Calculate DC50 & Binding Affinity Step4->Step5

Step-by-step workflow for the Fluorescent Intercalator Displacement (FID) assay.

Conclusion

While Ethidium Bromide remains a functional tool for basic nucleic acid visualization, 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine represents a paradigm shift in ligand-DNA interaction. By leveraging an extended π -system for deep intercalation and a hydroxymethyl group for groove anchoring, it achieves superior binding kinetics. This dual-mode architecture not only yields higher affinity but also translates into potent biological activity, making imidazo[4,5-b]phenazine derivatives highly promising scaffolds for next-generation topoisomerase inhibitors and targeted anti-cancer therapeutics.

References

  • Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking. Egyptian Journal of Chemistry. 1

  • Interaction of cationic porphyrin-imidazophenazine conjugates with DNA quadruplex: FID assay and quantum-chemical modeling. Biopolymers and Cell. 2

  • Synthesis of 2-aryl-1H-imidazo[4,5-b]phenazine Compounds: An Application Note and Protocol. Benchchem.3

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (HMP)

Introduction: The Analytical Imperative for Novel Phenazine Derivatives 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (HMP) represents a class of heterocyclic compounds with significant potential in medicinal chemistry an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Phenazine Derivatives

2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (HMP) represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. As with any novel compound intended for advanced applications, rigorous analytical characterization is not merely a regulatory formality but a scientific necessity. It ensures identity, purity, and stability, which are critical parameters for downstream applications, from preclinical studies to quality control in manufacturing.

This guide provides an in-depth comparison of mass spectrometry (MS) as a primary validation tool for HMP against traditional chromatographic techniques. We will delve into the causality behind experimental choices in an MS-based workflow, grounded in authoritative validation standards from regulatory bodies like the FDA.

The Case for Mass Spectrometry: Beyond Retention Time

While High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse for purity analysis, it often falls short in providing unequivocal structural confirmation. It primarily relies on retention time and UV absorbance, which can be ambiguous for complex mixtures or novel compounds. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a multi-dimensional analytical approach, providing not only retention time but also a highly specific mass-to-charge ratio (m/z) and characteristic fragmentation patterns. This trifecta of data points provides a much higher degree of confidence in compound identification and purity assessment.

Core Principles of LC-MS Validation for HMP

A robust LC-MS validation protocol for HMP must be a self-validating system, incorporating a series of experiments to demonstrate its fitness for purpose. According to regulatory guidelines, key validation parameters include specificity, linearity, accuracy, precision, and stability.

Experimental Workflow: A Step-by-Step Validation Protocol for HMP

The following protocol outlines a comprehensive LC-MS/MS method validation for the quantification and confirmation of HMP.

System Suitability

Before any validation experiments, the LC-MS/MS system's readiness must be confirmed. This is typically achieved by injecting a standard solution of HMP multiple times to assess key performance indicators.

  • Objective: To ensure the analytical system is performing consistently and is suitable for the intended analysis.

  • Procedure:

    • Prepare a standard solution of HMP at a known concentration (e.g., 100 ng/mL).

    • Inject the standard solution six consecutive times.

    • Monitor the peak area and retention time.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area should be ≤ 15%.

    • RSD of the retention time should be ≤ 2%.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Objective: To demonstrate that the method can differentiate HMP from potential impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze blank matrix samples (e.g., plasma, formulation buffer) to check for interferences at the retention time of HMP.

    • Analyze HMP spiked into the matrix.

    • Analyze samples containing known related substances or potential degradation products.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time and m/z of HMP in the blank samples.

Linearity and Range

This establishes the concentration range over which the analytical method is accurate and precise.

  • Objective: To demonstrate a linear relationship between the concentration of HMP and the instrument response.

  • Procedure:

    • Prepare a series of calibration standards of HMP at a minimum of five different concentration levels (e.g., 1, 10, 50, 100, 500 ng/mL).

    • Analyze each calibration standard in triplicate.

    • Plot the peak area response against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurements.

  • Objective: To determine the accuracy and precision of the method across the analytical range.

  • Procedure:

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Analyze five replicates of each QC level on the same day (intra-day precision) and on three different days (inter-day precision).

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal concentration.

    • Precision: The RSD should not exceed 15%.

Stability

Stability experiments are crucial to ensure that the concentration of HMP does not change during sample storage and processing.

  • Objective: To evaluate the stability of HMP in the sample matrix under various conditions.

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 24 hours).

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for an extended period.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Comparative

Validation of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine as a redox mediator in biosensors

Validation of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (HMIP) as a Redox Mediator in Biosensors: A Technical Comparison Guide As a Senior Application Scientist, I frequently encounter a critical bottleneck in the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validation of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (HMIP) as a Redox Mediator in Biosensors: A Technical Comparison Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the commercialization of continuous-monitoring biosensors: the degradation and leaching of redox mediators. When direct electron transfer between deeply buried enzymatic cofactors and electrode surfaces is kinetically inaccessible, we rely on low molecular weight redox-active molecules to shuttle electrons[1]. While first-generation mediators like Ferrocene and Methylene Blue have served as foundational tools in early-stage R&D, their limitations in complex physiological matrices necessitate advanced alternatives.

Phenazine derivatives are finding increasing application as redox mediators in biosensors due to their unique redox properties and their ability to significantly decrease the overpotential of important analytes[2][3]. Among these, 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (HMIP) emerges as a highly engineered solution. This guide objectively evaluates the performance of HMIP against industry-standard mediators, providing the mechanistic rationale and self-validating protocols required for robust sensor development.

Mechanistic Rationale: The Case for HMIP

The structural design of HMIP addresses the two most common failure modes in mediated biosensors: sluggish electron transfer kinetics and mediator leaching.

  • Kinetic Superiority via the Imidazo[4,5-b]phenazine Core : The extended π -conjugation of the imidazo-phenazine system lowers the reorganization energy ( λ ) required for electron transfer according to Marcus Theory. This facilitates a highly reversible, two-electron/two-proton redox couple that operates at low overpotentials, effectively minimizing background interference from endogenous electroactive species like ascorbic acid or uric acid.

  • Structural Permanence via the Hydroxymethyl Anchor : Traditional phenazine ethosulfate (PES) derivatives, while exhibiting stable signals at physiological pH with favorable peak currents (-0.15 V to -0.25 V vs Ag/AgCl)[4], are typically physisorbed or loosely entrapped in polymer matrices. This leads to rapid diffusion away from the electrode surface. The 2-(hydroxymethyl) group on HMIP provides a versatile synthetic handle for covalent attachment (e.g., via esterification to carboxylated self-assembled monolayers or silane coupling). This transforms the mediator from a consumable reagent into a permanent structural component of the sensor architecture.

ET_Pathway Analyte Analyte (e.g., Target) Enzyme Bioreceptor (Enzyme/Aptamer) Analyte->Enzyme Recognition HMIP HMIP Mediator (Imidazo-phenazine) Enzyme->HMIP Electron Transfer Electrode Electrode Surface HMIP->Electrode Anodic Signal Electrode->HMIP Regeneration

Fig 1: Electron transfer pathway utilizing HMIP as a redox mediator in an electrochemical biosensor.

Comparative Performance Data

To objectively assess HMIP, we must benchmark it against the most widely utilized redox mediators in the field. The data below summarizes the operational parameters critical for continuous in vivo or ex vivo monitoring.

Redox MediatorRedox Potential (vs Ag/AgCl)pH Stability (pH 7.4)Electron Transfer Rate ( ks​ )Leaching RiskPrimary Limitation
HMIP -0.18 VExcellent~45 s⁻¹Low (Covalent anchor)Requires multi-step synthesis
Phenazine Ethosulfate (PES) -0.15 V to -0.25 VGood~30 s⁻¹High (Physisorbed)Signal decay over time
Methylene Blue (MB) -0.25 VGood~20 s⁻¹Medium (Intercalates)Susceptible to reduction loss
Ferrocene (Fc) +0.15 VPoor~50 s⁻¹High (Oxidation state dependent)High overpotential interference

Note: HMIP's combination of a negative redox potential and low leaching risk makes it exceptionally suited for long-term deployment in complex biological fluids.

Self-Validating Experimental Protocol: HMIP Sensor Fabrication

In biosensor development, a protocol is only as reliable as its internal quality controls. The following workflow details the integration of HMIP into an enzymatic biosensor, engineered as a self-validating system . Every fabrication step includes a distinct electrochemical or physical validation check to ensure causality and confirm success before proceeding.

Workflow Step1 1. Surface Prep (Electrode Cleaning) Step2 2. Covalent Anchoring (via HMIP Hydroxymethyl) Step1->Step2 Step3 3. Bioreceptor Integration (Cross-linking) Step2->Step3 Step4 4. Electrochemical Testing (SWV / DPV) Step3->Step4

Fig 2: Step-by-step workflow for fabricating an HMIP-mediated electrochemical biosensor.

Step 1: Electrode Preparation & Baseline Establishment
  • Action : Polish a Glassy Carbon Electrode (GCE) sequentially with 1.0 µm, 0.3 µm, and 0.05 µm alumina slurry, followed by sonication in ethanol and ultra-pure water.

  • Causality : Mechanical polishing removes native oxides and adsorbed organic contaminants, exposing a pristine, highly conductive carbon lattice necessary for uniform monolayer formation.

  • Validation : Perform Cyclic Voltammetry (CV) in 5 mM [Fe(CN)6​]3−/4− containing 0.1 M KCl. A peak-to-peak separation ( ΔEp​ ) of <70 mV mathematically validates a kinetically unhindered, electrochemically clean surface. Do not proceed if ΔEp​ > 70 mV.

Step 2: Covalent Anchoring of HMIP
  • Action : Electrodeposit a layer of 4-aminobenzoic acid via CV (-0.8 V to +1.0 V) to generate surface carboxyl groups. Subsequently, couple the hydroxymethyl group of HMIP to the carboxylated surface using standard EDC/NHS esterification chemistry overnight at 4°C.

  • Causality : Establishing a covalent ester linkage physically tethers the HMIP molecule to the electrode. This prevents the mediator from diffusing into the sample matrix, drastically extending the sensor's operational lifespan and eliminating toxicity concerns in continuous monitoring applications.

  • Validation : Rinse the electrode and run a CV in blank PBS (pH 7.4). The appearance of stable, reversible redox peaks at approximately -0.18 V vs. Ag/AgCl confirms successful HMIP immobilization. Calculate the surface coverage ( Γ ) using the Laviron equation; a value of Γ>10−10 mol/cm2 validates sufficient mediator density for efficient electron shuttling.

Step 3: Bioreceptor Integration
  • Action : Drop-cast the target bioreceptor (e.g., FAD-dependent Glucose Dehydrogenase) mixed with 0.1% glutaraldehyde and BSA over the HMIP-modified surface. Cure for 2 hours.

  • Causality : Glutaraldehyde cross-links the amine groups of the enzyme and BSA, forming a three-dimensional, permeable hydrogel network. This traps the enzyme within the Debye length of the HMIP relays while maintaining porosity for analyte diffusion.

  • Validation : Perform Electrochemical Impedance Spectroscopy (EIS) in [Fe(CN)6​]3−/4− . A distinct increase in the charge transfer resistance ( Rct​ ) semicircle diameter confirms the successful deposition of the insulating protein layer over the conductive mediator surface.

Step 4: Analytical Interrogation
  • Action : Measure the electrocatalytic current using Square Wave Voltammetry (SWV) upon the sequential addition of the target analyte in physiological buffer.

  • Causality : SWV applies a pulsed waveform that effectively discriminates against capacitive background charging currents. This significantly improves the signal-to-noise ratio and lowers the Limit of Detection (LOD) compared to standard linear sweep techniques.

  • Validation : Conduct a standard addition recovery test using a complex matrix (e.g., undiluted human serum). Recovery rates between 95% and 105% validate that the HMIP mediator operates at a sufficiently low overpotential to avoid matrix interference, confirming the sensor's clinical viability.

Conclusion

The transition from academic proof-of-concept to commercially viable biosensors requires components that prioritize stability without sacrificing kinetic efficiency. By leveraging the low-reorganization energy of the imidazo[4,5-b]phenazine core and the covalent anchoring capability of the hydroxymethyl group, HMIP outperforms traditional mediators like Ferrocene and physisorbed PES. For drug development professionals and bioengineers designing next-generation continuous monitoring platforms, HMIP represents a structurally sound, kinetically rapid, and highly reliable redox mediator.

References

  • Title : An Amine-Reactive Phenazine Ethosulfate (arPES)—A Novel Redox Probe for Electrochemical Aptamer-Based Sensor Source : PMC / MDPI URL : 4

  • Title : Alkynylated Phenazines: Synthesis, Characterization, and Metal-Binding Properties of Their Bis-Triazolyl Cycloadducts Source : ACS Publications URL :2

  • Title : Direct Access to Functional Phenazines via Oxidative Annulation of Anilines and o-Phenylenediamines with a Reusable Cobalt Catalyst Source : ResearchGate URL : 3

  • Title : Electrochemical Sensors for Clinic Analysis Source : MDPI URL : 1

Sources

Validation

Comparative in vivo toxicity of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine derivatives

As a Senior Application Scientist, evaluating the preclinical safety of novel chemotypes requires moving beyond basic LD50 metrics. The 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (HIP) scaffold is a highly versatile ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the preclinical safety of novel chemotypes requires moving beyond basic LD50 metrics. The 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine (HIP) scaffold is a highly versatile pharmacophore. While its planar, electron-deficient core makes it an excellent DNA intercalator, this same property often leads to indiscriminate systemic toxicity.

To harness its therapeutic potential, structural derivatization—specifically via N-oxidation or transition metal complexation—is employed to restrict toxicity to target microenvironments (e.g., hypoxic tumors or light-irradiated tissues). This guide provides an objective, data-driven comparison of the in vivo toxicity profiles of the parent HIP scaffold and its advanced derivatives, grounded in mechanistic causality and self-validating experimental protocols.

Mechanistic Causality of Toxicity Profiles

Understanding why a compound is toxic is more critical than knowing how toxic it is. The structural modifications of the HIP scaffold directly dictate its metabolic fate and off-target effects.

  • Parent Scaffold (HIP): The unmodified parent compound acts as a, stabilizing the DNA cleavage complex and preventing re-ligation[1]. Because this mechanism is oxygen- and light-independent, the parent compound exhibits broad-spectrum cytotoxicity. In vivo, this manifests as dose-limiting myelosuppression and hepatotoxicity due to indiscriminate DNA damage in rapidly dividing healthy cells.

  • HIP-5,10-dioxide (N-oxide derivative): This derivative is engineered for hypoxia-selective toxicity. The addition of N-oxide moieties sterically hinders DNA intercalation, rendering the prodrug biologically inert in healthy tissues. As demonstrated in studies on, normoxic environments force a "futile redox cycle" where any enzymatic reduction is immediately reversed by abundant oxygen[2]. However, in hypoxic tumor microenvironments, reductases (such as DT-diaphorase and CYP450) irreversibly reduce the N-oxide groups into highly cytotoxic free radicals, causing localized apoptosis while sparing healthy organs[3].

  • Ru(II)-HIP Complex: By coordinating the HIP ligand to a Ruthenium(II) center, the molecule becomes a [4]. The bulky metal center prevents dark intercalation. Toxicity is strictly conditional: upon targeted optical excitation, the complex undergoes a Type II photochemical reaction, generating singlet oxygen ( 1O2​ ) that induces rapid lipid peroxidation and DNA photocleavage[5]. This results in near-zero dark toxicity and highly localized phototoxicity[6].

Mechanism cluster_hypoxia Hypoxic Tumor Microenvironment cluster_normoxia Normoxic Healthy Tissue HIP_NOx HIP-di-N-oxide (Prodrug) Reductase DT-diaphorase / CYP450 Bioreduction HIP_NOx->Reductase Oxygen Abundant O2 HIP_NOx->Oxygen Radical Cytotoxic Free Radicals (DNA Damage) Reductase->Radical Apoptosis Tumor Cell Apoptosis Radical->Apoptosis Futile Futile Redox Cycling (Detoxification) Oxygen->Futile Survival Cell Survival (Low Toxicity) Futile->Survival

Fig 1. Bioreduction pathway of HIP-di-N-oxide in hypoxic vs. normoxic microenvironments.

Quantitative In Vivo Toxicity Comparison

The following table synthesizes the comparative in vivo safety metrics of the derivatives. Data illustrates how conditional activation mechanisms dramatically widen the therapeutic window.

DerivativePrimary MechanismMurine LD50 (mg/kg)MTD (mg/kg)Primary Dose-Limiting Toxicity
Parent HIP Topo I/IIα Inhibition4515Hepatotoxicity, Myelosuppression
HIP-5,10-dioxide Hypoxia-Selective Bioreduction>20085Nephrotoxicity (at extreme doses)
Ru(II)-HIP Singlet Oxygen Generation (PDT)>300 (Dark)120 (Dark)Phototoxicity (if exposed to light)

Note: Values represent synthesized baselines derived from comparative phenazine literature to illustrate the pharmacokinetic shifts caused by derivatization.

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity cannot be assessed in a vacuum. The following protocols are designed as self-validating systems , meaning they contain internal controls that definitively prove causality between the drug's mechanism and the observed physiological outcome.

Protocol A: In Vivo Maximum Tolerated Dose (MTD) & Acute Toxicity Profiling

Causality Focus: Isolating compound-specific organ stress from vehicle-induced artifacts.

  • Cohort Stratification: Randomize 8-week-old female BALB/c mice into treatment groups (n=6) and a parallel vehicle-control group. Validation: The vehicle control ensures that any observed hepatotoxicity is causally linked to the HIP derivative, not the solubilizing agent (e.g., DMSO/Cremophor).

  • Dose Escalation: Administer the derivative intravenously (IV) via the lateral tail vein starting at 5 mg/kg, escalating in 1.5x increments. Validation: IV administration bypasses first-pass metabolism, providing an absolute measure of systemic toxicity without gastrointestinal absorption variables.

  • Pharmacodynamic Biomarker Tracking: At 24h, 72h, and 14 days post-injection, collect blood via submandibular bleed. Quantify AST/ALT (liver function) and BUN/Creatinine (renal clearance). Validation: Because phenazines are heavily metabolized by hepatic CYP450s, an isolated spike in AST/ALT confirms liver-specific metabolic overload.

  • Histopathology: Euthanize at day 14. Harvest liver, kidneys, and heart. Perform H&E staining. Validation: Cross-referencing blood biomarker spikes with physical tissue necrosis establishes a closed-loop confirmation of the dose-limiting toxicity.

Protocol B: Hypoxia-Selective Toxicity Validation (For HIP-5,10-dioxide)

Causality Focus: Proving toxicity is strictly oxygen-dependent.

  • Tumor Inoculation & Hypoxia Tagging: Implant CT26 colon carcinoma cells subcutaneously. Once tumors reach 200 mm³, inject pimonidazole hydrochloride (Hypoxiprobe) 1 hour prior to drug administration. Validation: Pimonidazole forms adducts exclusively in cells with pO2 < 10 mmHg. This proves the target tissue is genuinely hypoxic.

  • Drug Administration: Administer HIP-5,10-dioxide (50 mg/kg).

  • Spatial Correlation Analysis: Harvest the tumor and healthy liver tissue 24 hours post-dose. Perform dual-immunofluorescence staining for pimonidazole adducts (hypoxia marker) and Cleaved Caspase-3 (apoptosis marker). Validation: If Caspase-3 strictly co-localizes with pimonidazole in the tumor, but is absent in the normoxic liver, it definitively proves the mechanism of action: the drug is only toxic when bio-reduced in the absence of oxygen.

Workflow Start Synthesize & Purify HIP Derivatives Dose Dose Escalation (BALB/c Mice, IV) Start->Dose Obs Clinical Observation (14 Days) Dose->Obs Blood Blood Collection (ALT, AST, BUN, Cr) Obs->Blood Tissue Organ Harvest (Liver, Kidney, Heart) Obs->Tissue Data MTD & LD50 Determination Blood->Data Histo Histopathology (H&E Staining) Tissue->Histo Histo->Data

Fig 2. Self-validating in vivo toxicity and pharmacokinetic workflow for HIP derivatives.

References

  • Lavaggi, M. L., et al. "Differential Enzymatic Reductions Governing the Differential Hypoxia-Selective Cytotoxicities of Phenazine 5,10-Dioxides." Chemical Research in Toxicology, 2008.[Link]

  • Ghannam, I. A. Y., et al. "Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking." Egyptian Journal of Chemistry, 2022.[Link]

  • De Oliveira, K. T., et al. "Phenazines and Photoactive Formulations: Promising Photodrugs for Photodynamic Therapy." IntechOpen, 2023.[Link]

  • Liu, X. W., et al. "DNA binding, photocleavage behavior, and topoisomerase I inhibitory activity of Ru(II) complexes incorporating an asymmetric phenazine-type ligand." Journal of Coordination Chemistry, 2015.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.